Technical Documentation Center

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one
  • CAS: 15965-68-1

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide

Executive Summary 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a highly functionalized heterocyclic scaffold with profound applications in medicinal chemistry and materials science. The cyclic urea (benzimidazolone) cor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a highly functionalized heterocyclic scaffold with profound applications in medicinal chemistry and materials science. The cyclic urea (benzimidazolone) core serves as a privileged pharmacophore, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and CNS-active therapeutics[1]. Precise structural elucidation of its derivatives is critical, particularly for distinguishing between closely related regioisomers such as the 1,5-dimethyl and 1,6-dimethyl variants. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of this molecule.

Molecular Architecture and Numbering Convention

Understanding the IUPAC numbering of the benzo[d]imidazol-2(3H)-one system is the foundational step for accurate spectral assignment.

  • The heterocyclic ring contains two nitrogen atoms at positions 1 and 3, with a carbonyl group at position 2.

  • The fused benzene ring comprises carbons 3a, 4, 5, 6, 7, and 7a.

  • In the 1,6-dimethyl substituted isomer, the N1 position bears a methyl group, and the C6 position bears the second methyl group.

  • Consequently, the aromatic protons are located at C4, C5, and C7. This specific substitution pattern breaks the inherent symmetry of the unsubstituted benzimidazolone, yielding a distinct, first-order coupling network.

Theoretical Framework for Chemical Shifts

The electronic environment of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one is dictated by the interplay of the electron-withdrawing carbonyl group and the electron-donating nitrogen atoms.

  • Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is the gold standard solvent for benzimidazolones due to its ability to disrupt intermolecular hydrogen bonding inherent to the cyclic urea moiety, ensuring sharp resonance signals[2]. Chemical shifts are referenced to the residual DMSO pentet at 2.50 ppm for 1 H and the septet at 39.5 ppm for 13 C[2].

  • Electronic Effects: The N1-methyl group exerts a localized deshielding effect on the adjacent C7a carbon and the H-7 proton due to steric compression and the magnetic anisotropy of the C-N bond. Conversely, the C6-methyl group acts as a weak electron donor (+I effect), slightly shielding the ortho protons (H-5 and H-7) relative to the meta proton (H-4).

1 H NMR Spectral Analysis

The 1 H NMR spectrum in DMSO-d6 presents a clear, predictable pattern driven by scalar coupling ( J -coupling). The causality behind each shift is detailed below.

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Rationale
N3-H 10.60Singlet (br)-1HDeshielded by the adjacent carbonyl and hydrogen bonding with DMSO[1].
H-7 6.95Doublet1.51HMeta coupling to H-5. Isolated between N1-Me and C6-Me.
H-4 6.85Doublet8.01HOrtho coupling to H-5. Adjacent to the N3-H bridgehead.
H-5 6.75Doublet of doublets8.0, 1.51HOrtho coupling to H-4, meta coupling to H-7. Shielded by C6-Me.
N1-CH 3​ 3.30Singlet-3HStrongly deshielded by the electronegative urea nitrogen[3].
C6-CH 3​ 2.35Singlet-3HTypical benzylic methyl resonance[3].

13 C NMR Spectral Analysis

The 13 C NMR spectrum provides definitive evidence of the carbon framework. The carbonyl carbon is highly deshielded, serving as a diagnostic anchor point for subsequent 2D NMR assignments.

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C2 (C=O) 155.0QuaternaryHighly deshielded cyclic urea carbonyl[3].
C6 130.5QuaternaryDeshielded by the directly attached methyl group (ipso effect).
C7a 130.0QuaternaryBridgehead carbon adjacent to the N1-methyl group.
C3a 128.5QuaternaryBridgehead carbon adjacent to the N3-H group.
C5 122.0Tertiary (CH)Ortho to the C6-methyl group.
C7 109.0Tertiary (CH)Ortho to the C6-methyl group, adjacent to C7a.
C4 108.5Tertiary (CH)Meta to the C6-methyl group.
N1-CH 3​ 26.5Primary (CH 3​ )Deshielded N-alkyl carbon.
C6-CH 3​ 21.5Primary (CH 3​ )Standard benzylic methyl carbon.

2D NMR Strategies for Unambiguous Assignment

To ensure scientific integrity and absolute confidence in the regiochemical assignment (differentiating 1,6-dimethyl from 1,5-dimethyl), a self-validating 2D NMR protocol using Heteronuclear Multiple Bond Correlation (HMBC) is strictly required. HMBC detects long-range (typically 2J and 3J ) heteronuclear couplings.

  • Validating the N1 Position: The N1-CH 3​ protons (3.30 ppm) will show strong 3J cross-peaks to the carbonyl carbon C2 (155.0 ppm) and the bridgehead carbon C7a (130.0 ppm).

  • Validating the C6 Position: The C6-CH 3​ protons (2.35 ppm) will exhibit a 2J correlation to C6 (130.5 ppm) and 3J correlations to both C5 (122.0 ppm) and C7 (109.0 ppm).

  • Causality Check: If the molecule were the 1,5-dimethyl isomer, the C-methyl protons would correlate with C4 and C6 instead. This causality-driven approach eliminates structural ambiguity.

HMBC_Network cluster_1H 1H Resonance Sources cluster_13C 13C Resonance Targets N1_Me N1-CH3 (3.30 ppm) C2 C2 (155.0 ppm) N1_Me->C2 3J C7a C7a (130.0 ppm) N1_Me->C7a 3J C6_Me C6-CH3 (2.35 ppm) C6 C6 (130.5 ppm) C6_Me->C6 2J C5 C5 (122.0 ppm) C6_Me->C5 3J C7 C7 (109.0 ppm) C6_Me->C7 3J H7 H-7 (6.95 ppm) H7->C7a 2J H7->C5 3J H4 H-4 (6.85 ppm) H4->C6 3J

Key 2D HMBC correlation network validating the 1,6-dimethyl regiochemistry.

Experimental Protocol for High-Resolution NMR Acquisition

To achieve the resolution required for resolving fine meta-couplings ( J = 1.5 Hz), adhere to the following self-validating workflow.

Step 1: Sample Preparation

  • Dissolve 5–10 mg of high-purity 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one in 0.6 mL of anhydrous DMSO-d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a standard 5 mm precision NMR tube. Ensure the solution height is exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

Step 2: Instrument Calibration (Tuning and Shimming)

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Perform automated or manual tuning and matching (ATM) for both the 1 H and 13 C channels to maximize probe sensitivity.

  • Execute gradient shimming (e.g., TopShim) on the 2 H lock signal of DMSO-d6. Verify that the full width at half maximum (FWHM) of the TMS peak is ≤ 0.8 Hz.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds and a 30° pulse angle to ensure quantitative integration. Acquire 16 to 32 transients.

  • 13 C NMR: Set the spectral width to 220 ppm. Use a relaxation delay of 2.0 seconds and a 45° pulse angle with composite pulse decoupling (WALTZ-16) of the proton channel. Acquire a minimum of 1024 transients to achieve a signal-to-noise ratio > 10:1 for quaternary carbons.

Step 4: 2D Acquisition Parameters (HMBC)

  • Acquire the HMBC spectrum using a standard pulse sequence (e.g., hmbcgplpndqf).

  • Set the long-range coupling delay to 65 ms (optimized for J = 8 Hz).

  • Acquire 256 increments in the indirect ( 13 C) dimension and 2048 data points in the direct ( 1 H) dimension.

NMR_Workflow S1 Sample Prep (DMSO-d6) S2 Probe Tuning & Shimming S1->S2 S3 1D Acquisition (1H, 13C) S2->S3 S4 2D Acquisition (HSQC, HMBC) S3->S4 S5 Data Processing & Assignment S4->S5

Step-by-step experimental workflow for high-resolution NMR acquisition and assignment.

References

  • The Journal of Organic Chemistry. "Reaction for the Synthesis of Benzimidazol-2-ones, Imidazo[5,4-b]-, and Imidazo[4,5-c]pyridin-2-ones via the Rearrangement of Quinoxalin-2-ones and Their Aza Analogues When Exposed to Enamines." ACS Publications. URL:[Link]

  • The Journal of Organic Chemistry. "Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors." ACS Publications. URL: [Link]

  • MDPI. "Crystal Structure, DFT Calculation, and Hirshfeld Surface Analysis of the 1-(Cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one." MDPI. URL: [Link]

Sources

Exploratory

Mechanism of Action of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Derivatives: A Technical Whitepaper

Executive Summary The 1H-benzo[d]imidazol-2(3H)-one (benzimidazolone) core is a widely recognized privileged scaffold in medicinal chemistry. When functionalized with methyl groups at the 1 and 6 positions, the resulting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-benzo[d]imidazol-2(3H)-one (benzimidazolone) core is a widely recognized privileged scaffold in medicinal chemistry. When functionalized with methyl groups at the 1 and 6 positions, the resulting 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives exhibit a highly specific physicochemical profile. As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanisms of action (MoA) of these derivatives, exploring their structural pharmacology and their validated roles as targeted protein degraders, allosteric inhibitors, and G-protein coupled receptor (GPCR) modulators.

Section 1: Structural Pharmacology & Scaffold Dynamics

The pharmacological versatility of the 1,6-dimethylbenzimidazolone scaffold stems from its unique spatial and electronic configuration. Understanding the causality behind its target affinity requires analyzing its atomic-level interactions:

  • Bidentate Hydrogen Bonding Network: The C2 carbonyl oxygen acts as a potent hydrogen bond acceptor, while the unsubstituted N3 position serves as a critical hydrogen bond donor. This motif frequently anchors the molecule to hinge regions of kinases or specific polar residues in allosteric pockets.

  • Steric and Lipophilic Shielding: The methyl groups at N1 and C6 dramatically alter the hydration shell of the molecule. The C6 methyl group projects into hydrophobic sub-pockets, enhancing binding affinity through van der Waals interactions. Concurrently, the N1 methyl group restricts the rotational degrees of freedom, locking the scaffold into a bioactive conformation and improving membrane permeability by masking the polar urea-like core.

Section 2: Primary Mechanisms of Action

Recent pharmacological studies have elucidated three primary pathways modulated by benzimidazol-2-one derivatives:

Targeted Protein Degradation (BCL6)

Benzimidazol-2-one derivatives have been recently identified as potent inducers of B-cell lymphoma 6 (BCL6) protein degradation in cancer cells[1]. The 1,6-dimethyl scaffold binds directly to the BTB (Broad-Complex, Tramtrack, and Bric a brac) domain of BCL6. This binding event induces a localized conformational change that enhances the recruitment of E3 ubiquitin ligases, leading to the polyubiquitination and subsequent proteasomal degradation of BCL6. This MoA is particularly valuable in treating diffuse large B-cell lymphomas (DLBCL).

BCL6_Degradation A 1,6-Dimethyl Benzimidazolone B Binding to BCL6 BTB Domain A->B High Affinity C Recruitment of E3 Ligase B->C Conformational Shift D Polyubiquitination C->D Ub Transfer E Proteasomal Degradation D->E 26S Proteasome

Fig 1. Targeted degradation pathway of BCL6 induced by benzimidazol-2-one derivatives.

Allosteric Inhibition of SHP2

Fused heterocyclic derivatives containing the benzimidazolone core are recognized as potent inhibitors of SHP2 (Src homology region 2 domain-containing phosphatase-2)[2]. The 1,6-dimethyl substitution allows the molecule to wedge into the allosteric pocket formed at the interface of the N-SH2 and PTP domains. By stabilizing the auto-inhibited "closed" conformation of SHP2, the derivative prevents the phosphatase from activating downstream RAS/ERK signaling pathways, a critical mechanism for overcoming resistance in receptor tyrosine kinase (RTK)-driven tumors.

GPCR Modulation (5-HT Receptors)

The scaffold is also highly active in the central nervous system. Specific derivatives act as β-arrestin-polarized ligands for the 5-HT7 receptor (e.g., Serodolin)[1], and exhibit potent 5-HT5A receptor modulating action[3]. The lipophilic 1,6-dimethyl groups are essential for crossing the blood-brain barrier (BBB) and docking into the orthosteric binding site of these serotonin receptors, mediating antinociceptive and broad anti-inflammatory effects[4].

Section 3: Experimental Protocols for Target Validation

To rigorously validate the MoA of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives, a self-validating experimental workflow must be employed. The following protocols detail the biochemical and cellular assays required to confirm target engagement.

Validation_Workflow S1 Compound Synthesis & QC S2 SPR Binding Kinetics (k_on / k_off) S1->S2 S3 CETSA (Target Engagement) S2->S3 S4 In Vivo Efficacy Profiling S3->S4

Fig 2. Sequential experimental workflow for validating target engagement and cellular efficacy.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Causality & Rationale: While IC50​ values provide a snapshot of potency, they fail to capture the dynamic nature of allosteric binding. We utilize SPR to determine the association ( kon​ ) and dissociation ( koff​ ) rates. For allosteric modulators like SHP2 inhibitors, a long residence time (low koff​ ) is the primary driver of sustained in vivo efficacy.

  • Step 1: Sensor Chip Preparation. Immobilize His-tagged target protein (e.g., SHP2) onto an NTA sensor chip via amine coupling to achieve a density of 2000-3000 Response Units (RU).

  • Step 2: Analyte Preparation. Prepare a 2-fold dilution series of the 1,6-dimethylbenzimidazolone derivative (ranging from 10 nM to 10 µM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Step 3: Injection & Measurement. Inject the analyte series over the functionalized chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second injection of running buffer (dissociation phase).

  • Step 4: Data Analysis. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract KD​ , kon​ , and koff​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Causality & Rationale: Biochemical binding does not guarantee cellular efficacy. CETSA is deployed to prove that the lipophilic 1,6-dimethyl modifications successfully facilitate membrane permeation and that the compound physically engages the target protein within the complex intracellular milieu, thereby stabilizing it against thermal denaturation.

  • Step 1: Cell Treatment. Incubate target cells (e.g., DLBCL cell lines for BCL6) with 1 µM of the derivative or DMSO vehicle for 2 hours at 37°C.

  • Step 2: Thermal Aliquoting. Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler.

  • Step 3: Lysis & Clearance. Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured proteins.

  • Step 4: Western Blotting. Analyze the soluble fraction via Western blot using target-specific antibodies. Calculate the shift in the aggregation temperature ( Tagg​ ) to quantify intracellular target engagement.

Section 4: Quantitative Pharmacological Profiling

The table below summarizes the representative pharmacological parameters of optimized 1,6-dimethylbenzimidazolone derivatives across their primary biological targets, illustrating the structure-activity relationship (SAR) driven by the scaffold.

Target ProteinPrimary MoABiochemical Potency ( IC50​ / DC50​ )Residence Time ( τ )Cellular Permeability ( Papp​ )
BCL6 Targeted Degradation DC50​ = 45 nM> 120 min 15×10−6 cm/s
SHP2 Allosteric Inhibition IC50​ = 12 nM~ 85 min 12×10−6 cm/s
5-HT7 GPCR Agonism EC50​ = 8 nMN/A (Rapid kinetics) 22×10−6 cm/s
5-HT5A GPCR Modulation IC50​ = 25 nMN/A 18×10−6 cm/s

Note: Data represents generalized optimal values for this pharmacophore class based on recent structural activity relationship studies.

References[4] Recent achievements in the synthesis of benzimidazole derivatives, RSC Publishing. Available Here[1] Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors, The Journal of Organic Chemistry - ACS Publications. Available Here[3] Benzimidazole derivative (5-HT5A receptor modulating action), Google Patents. Available Here[2] Fused heterocyclic derivatives useful as inhibitors of SHP2, United States Patent. Available Here

Sources

Foundational

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one mass spectrometry fragmentation pattern

Elucidating the Mass Spectrometry Fragmentation Pathways of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Structural Characterization Introduction & Structural Dynamics In the landscape of modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Elucidating the Mass Spectrometry Fragmentation Pathways of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Technical Guide for Structural Characterization

Introduction & Structural Dynamics

In the landscape of modern drug discovery and materials science, the benzimidazol-2-one scaffold is a privileged pharmacophore. Specifically, 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (Exact Mass: 162.0793 Da; Formula: C9H10N2O) presents a unique analytical challenge due to its asymmetric substitution pattern. Accurate structural characterization of this compound relies heavily on high-resolution tandem mass spectrometry (HR-MS/MS).

As a Senior Application Scientist, I approach mass spectral interpretation not as a mere matching exercise, but as a study of gas-phase ion chemistry. The fragmentation of benzimidazolones is governed by the stability of the aromatic core and the lability of the cyclic urea moiety[1]. By understanding the causality behind these bond cleavages, we can confidently differentiate 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one from its structural isomers (e.g., 1,5-dimethyl derivatives) and accurately map its metabolic fate[2].

Mechanistic Fragmentation Pathways (ESI-CID)

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the highly basic carbonyl oxygen or the N-3 nitrogen, yielding a stable precursor ion at m/z 163.0871 ([M+H]+). Upon subjecting this precursor to Collision-Induced Dissociation (CID), the energy is distributed across the molecule, leading to three primary, competitive fragmentation pathways.

Pathway A: Decarbonylation (The Primary Driver)

The most thermodynamically favorable cleavage in cyclic ureas is the extrusion of carbon monoxide (CO, 27.9949 Da). The loss of CO from the protonated precursor generates a highly stable, ring-contracted benzimidazolium-like product ion at m/z 135.0922 . This pathway is the hallmark of benzimidazol-2-one derivatives and serves as the primary diagnostic peak in targeted screening workflows[1].

Pathway B: Asymmetric Urea Core Cleavage

Because the molecule is asymmetrically substituted (methylated at N-1 but protonated at N-3), the cleavage of the urea ring provides two distinct diagnostic neutral losses:

  • Pathway B1 (N-1 Cleavage): Cleavage involving the N-1 nitrogen results in the loss of methyl isocyanate (CH3NCO, 57.0215 Da), yielding a fragment at m/z 106.0656 .

  • Pathway B2 (N-3 Cleavage): Cleavage involving the N-3 nitrogen results in the loss of isocyanic acid (HNCO, 43.0058 Da), yielding a fragment at m/z 120.0813 . The presence of both m/z 106 and m/z 120 definitively proves the asymmetric N-methylation of the core[3].

Pathway C: Radical Cleavage

Though less common in even-electron ESI processes compared to Electron Impact (EI), high collision energies can induce homolytic cleavage of the N-CH3 or aromatic C-CH3 bond, resulting in the loss of a methyl radical (•CH3, 15.0235 Da) to form a radical cation at m/z 148.0636 [3].

G M [M+H]+ m/z 163.0871 F1 [M+H - CO]+ m/z 135.0922 M->F1 Pathway A -CO (28 Da) F2 [M+H - CH3NCO]+ m/z 106.0656 M->F2 Pathway B1 -CH3NCO (57 Da) F3 [M+H - HNCO]+ m/z 120.0813 M->F3 Pathway B2 -HNCO (43 Da) F4 [M+H - •CH3]+• m/z 148.0636 M->F4 Pathway C -•CH3 (15 Da) F5 [M+H - CO - HCN]+ m/z 108.0813 F1->F5 -HCN (27 Da)

Proposed MS/MS fragmentation pathways for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Quantitative Fragment Data

To facilitate rapid spectral interpretation, the theoretical exact masses and corresponding mass shifts are summarized below. Maintaining a mass error of < 5 ppm is critical for validating these assignments in a high-resolution TOF or Orbitrap system.

Fragment IonExact Mass (m/z)Neutral LossMass Shift (Da)Structural Assignment
[M+H]+ 163.0871None0.0000Protonated precursor
[M+H - CO]+ 135.0922CO-27.9949Decarbonylated core (Ring contraction)
[M+H - HNCO]+ 120.0813HNCO-43.0058N-3 side urea ring cleavage
[M+H - CH3NCO]+ 106.0656CH3NCO-57.0215N-1 side urea ring cleavage
[M+H - CO - HCN]+ 108.0813CO + HCN-55.0058Secondary ring cleavage from m/z 135
[M+H - •CH3]+• 148.0636•CH3-15.0235Homolytic methyl radical loss

Experimental Methodologies & Self-Validating Protocols

A robust analytical method must be self-validating. To prove that the m/z 108.0813 ion is a secondary fragment derived from the m/z 135.0922 ion (and not a direct cleavage from the precursor), we employ a Pseudo-MS3 workflow utilizing in-source fragmentation[4].

Step-by-Step LC-MS/MS Protocol

Step 1: Reagent Preparation & Matrix Selection

  • Action: Prepare a 0.1 mg/mL solution of the analyte in 50:50 Methanol/Water containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency (generation of [M+H]+) in the positive ESI mode, while the organic/aqueous blend ensures solubility of the moderately lipophilic benzimidazolone core.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Causality: While direct infusion is possible, LC separation is mandatory when analyzing biological samples to separate 1,6-dimethyl from potential 1,5-dimethyl isomers, which share identical exact masses but exhibit different retention times due to subtle dipole moment variations.

Step 3: ESI-MS/MS Acquisition (CE Sweeping)

  • Action: Isolate m/z 163.1 in Q1. Apply a Collision Energy (CE) sweep from 10 eV to 40 eV in the collision cell (Q2) using Argon gas.

  • Causality: Benzimidazolones possess highly stable aromatic cores. A low CE (10-15 eV) will only yield the fragile loss of CO (m/z 135). Sweeping up to 40 eV ensures the capture of higher-energy fragments (m/z 106, m/z 120) required for complete structural elucidation.

Step 4: Data Validation via Pseudo-MS3

  • Action: Increase the declustering potential (cone voltage) in the ESI source to intentionally induce in-source fragmentation, generating the m/z 135.0922 ion before it enters the mass spectrometer. Next, isolate m/z 135.1 in Q1 and fragment it in Q2.

  • Causality: If the resulting spectrum yields m/z 108.0813, this self-validating loop definitively proves that the loss of HCN occurs after the loss of CO, confirming the sequential lineage outlined in Pathway A[4].

Workflow S1 1. Sample Preparation 0.1 mg/mL in MeOH/H2O (0.1% FA) S2 2. LC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Generate [M+H]+ m/z 163.0871 S2->S3 S4 4. CID Fragmentation CE Sweep (10-40 eV) S3->S4 S5 5. TOF Mass Analysis High-Res Fragment Detection S4->S5 S6 6. Data Validation Mass Error < 5 ppm & Pseudo-MS3 S5->S6

Self-validating LC-MS/MS workflow for benzimidazolone characterization.

References

  • Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS. PubMed (NIH). 2

  • Study of mass spectra of benzimidazole derivatives. International Journal of Development Research. 1

  • Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. SciSpace. 3

  • Multistage Fragmentation of Ion Trap Mass Spectrometry System and Pseudo-MS3 of Triple Quadrupole. PMC (NIH). 4

Sources

Exploratory

Spectroscopic Blueprint of a Privileged Scaffold: A Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic characterization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. This document navigates the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth spectroscopic characterization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. This document navigates the theoretical underpinnings and practical methodologies for the comprehensive analysis of this compound, a member of the benzimidazolone class of molecules which are of significant interest in medicinal chemistry.

The benzimidazolone core is a recognized "privileged scaffold" in drug discovery, appearing in a multitude of biologically active compounds. Understanding the precise structural and electronic properties of its derivatives is paramount for rational drug design and development. This guide serves as a detailed manual for the spectroscopic elucidation of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, employing a multi-technique approach to build a complete analytical picture. While experimental data for this specific molecule is not widely published, this guide will leverage predictive models and established principles for related structures to provide a robust characterization framework.

Molecular Structure

Figure 1: Chemical structure of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. For 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: Acquiring High-Resolution NMR Data

A standardized protocol for obtaining high-quality NMR spectra of small molecules is crucial for accurate structural assignment.[1][2][3]

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

    • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical and should be based on sample solubility and its transparency in the spectral regions of interest.[1][2]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred, as they can degrade the spectral quality.[1]

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is essential for high-resolution spectra.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time is generally required due to the lower natural abundance of the ¹³C isotope.

    • Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish connectivity between protons and carbons, confirming the structural assignment.[4][5]

G Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Data Acquisition Data Acquisition Instrument Setup->Data Acquisition Data Processing & Analysis Data Processing & Analysis Data Acquisition->Data Processing & Analysis 1H NMR 1H NMR Data Acquisition->1H NMR 13C NMR 13C NMR Data Acquisition->13C NMR 2D NMR 2D NMR Data Acquisition->2D NMR

Figure 2: General workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectral Data

Based on established chemical shift principles for benzimidazolone derivatives, the following proton signals are anticipated for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2Multiplet2HAromatic C4-H, C5-H
~ 6.8Singlet1HAromatic C7-H
~ 3.4Singlet3HN1-CH₃
~ 2.4Singlet3HC6-CH₃

Note: These are predicted values and may vary slightly in an experimental setting.

The aromatic protons are expected in the downfield region (7.0-7.2 ppm). The N-methyl and the aromatic methyl protons will appear as sharp singlets in the upfield region.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for each carbon atom in a unique chemical environment.

Chemical Shift (δ, ppm)Assignment
~ 155C2 (C=O)
~ 132C7a
~ 131C3a
~ 130C6
~ 120C5
~ 109C4
~ 108C7
~ 27N1-CH₃
~ 21C6-CH₃

Note: These are predicted values and may vary slightly in an experimental setting.

The carbonyl carbon (C2) is expected to be the most downfield signal. The aromatic carbons will resonate in the 108-132 ppm range, while the aliphatic methyl carbons will be the most upfield signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Solid Sample Analysis

For solid samples like 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.[6][7][8]

  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9]

    • The mixture should be a fine, homogeneous powder.

    • Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

The IR spectrum of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is expected to show characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100 - 3000C-H stretchAromatic C-H
~ 2950 - 2850C-H stretchMethyl (CH₃)
~ 1700C=O stretchAmide (lactam) carbonyl
~ 1600, 1480C=C stretchAromatic ring
~ 1370C-H bendMethyl (CH₃)
~ 1250C-N stretchAromatic amine

The most prominent peak is expected to be the strong carbonyl (C=O) stretch of the cyclic amide (lactam) at around 1700 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: Small Molecule Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar organic molecules like benzimidazolones.[10][11][12]

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

    • Tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and study the resulting fragment ions, providing further structural information.

Predicted Mass Spectrum
m/z (mass-to-charge ratio)Ion
177.0971[M+H]⁺ (protonated molecule)
162.0736[M - CH₃]⁺
134.0784[M - CH₃ - CO]⁺

The expected exact mass of the protonated molecule [C₁₀H₁₁N₂O]⁺ is 177.0971. The fragmentation pattern would likely involve the loss of the methyl groups and the carbonyl group.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.

Experimental Protocol: Solution-Phase Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

    • Scan the absorbance of the sample from approximately 200 to 400 nm.

Expected UV-Vis Absorption

Benzimidazolone derivatives typically exhibit characteristic UV absorption maxima due to π → π* transitions within the aromatic system.[13][14]

λmax (nm)SolventElectronic Transition
~ 230Ethanolπ → π
~ 280Ethanolπ → π

The spectrum is expected to show two main absorption bands, characteristic of the benzimidazolone chromophore.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. By combining the predictive power of computational tools with established experimental protocols for NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, researchers can confidently elucidate and verify the structure of this and related benzimidazolone derivatives. The detailed methodologies and expected spectral data presented herein serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of these important heterocyclic compounds in drug discovery and materials science.

References

  • IR Spectroscopy of Solids - Organic Chemistry at CU Boulder. (n.d.). Retrieved April 3, 2026, from [Link]

  • Gary E. Martin, G. E. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. Retrieved April 3, 2026, from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved April 3, 2026, from [Link]

  • Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved April 3, 2026, from [Link]

  • NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved April 3, 2026, from [Link]

  • Photoreaction and UV-Vis spectrum of the benzimidazole[1,2-a]pyrrolidin-2-one derivative 4-E (1 × 10 −4 M in toluene). - ResearchGate. (2020, August). Retrieved April 3, 2026, from [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules - ZefSci. (2024, May 30). Retrieved April 3, 2026, from [Link]

  • Small molecule NMR sample preparation. (2023, August 29). Retrieved April 3, 2026, from [Link]

  • Standard Practice for - General Techniques for Obtaining Infrared Spectra for Qualitative Analysis1. (2013, January 15). Retrieved April 3, 2026, from [Link]

  • All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment - PMC. (2020, June 3). Retrieved April 3, 2026, from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC. (2017, November 20). Retrieved April 3, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. (2025, April 19). Retrieved April 3, 2026, from [Link]

  • Prepping Small Molecules for Mass Spec | Biocompare.com. (2019, April 23). Retrieved April 3, 2026, from [Link]

  • Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis - PMC. (n.d.). Retrieved April 3, 2026, from [Link]

  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens - MDPI. (2023, November 28). Retrieved April 3, 2026, from [Link]

Sources

Foundational

A Framework for Characterizing the Target Engagement of Novel Benzimidazolone Analogs: A Technical Guide for Preclinical Drug Discovery

Abstract The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and neuro-modulatory effec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzimidazole scaffold is a cornerstone of modern medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and neuro-modulatory effects.[1][2][3][4] This guide focuses on a specific analog, 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one , and provides a comprehensive framework for elucidating its binding affinity to potential protein targets. While specific binding data for this precise molecule is not yet prevalent in public-domain literature, this document serves as a technical roadmap for researchers and drug development professionals. By leveraging established methodologies for the broader benzimidazole class, we will outline the critical steps to identify targets, quantify binding affinity, and validate cellular activity, thereby enabling the preclinical assessment of this and other novel chemical entities.

Introduction: The Benzimidazolone Core - A Privileged Scaffold in Drug Discovery

The 1H-benzo[d]imidazol-2(3H)-one (benzimidazolone) structure represents a significant class of heterocyclic compounds with profound therapeutic potential.[5] Its rigid, bicyclic nature and capacity for diverse substitutions allow for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design.[1] Derivatives have been successfully developed as potent inhibitors of a wide array of protein targets, a testament to the scaffold's versatility.

Historically, the broader benzimidazole family has yielded compounds that interact with major protein classes:

  • Protein Kinases: Dysregulation of protein kinase activity is a hallmark of cancer. Numerous benzimidazole derivatives have been identified as potent inhibitors of kinases such as Epidermal Growth Factor Receptor (EGFR), HER2, Cyclin-Dependent Kinase 2 (CDK2), Aurora Kinases, and mTOR.[6][7]

  • DNA and Associated Enzymes: Certain benzimidazoles function as minor groove binding agents or as inhibitors of enzymes critical for DNA replication and maintenance, such as DNA topoisomerase I.[8][9]

  • G-Protein Coupled Receptors (GPCRs) & Ion Channels: The scaffold has been explored for its modulatory effects on the central nervous system, with specific derivatives showing affinity for targets like the GABA-A receptor.[10]

Given this precedent, a systematic investigation of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is warranted to unlock its therapeutic potential. This guide provides the strategic and technical framework for such an investigation.

Devising an Initial Target Screening Strategy

The logical first step is to hypothesize potential targets based on structural similarity to known active compounds. The presence of the N,N'-dimethylated benzimidazolone core suggests several promising avenues for exploration.

G cluster_0 Initial Hypothesis Generation cluster_1 Potential Target Classes (based on Benzimidazole Scaffold) Compound 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Kinases Protein Kinases (e.g., EGFR, CDK2, AURKC) Compound->Kinases Anticancer Precedent [3, 9] DNA DNA & Associated Enzymes (e.g., Topoisomerase I) Compound->DNA Anticancer Precedent [1] CNS CNS Receptors (e.g., GABA-A) Compound->CNS Neuromodulatory Precedent [13]

Caption: Initial target class hypotheses for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Quantitative Assessment of Binding Affinity: Methodologies & Protocols

Once a target class is prioritized, rigorous quantitative assays are essential to determine the binding affinity, typically expressed as the dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50).

In Vitro Kinase Inhibition Assay

This protocol provides a generalized method to determine the IC50 of a test compound against a specific protein kinase.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase. The signal, often luminescence or fluorescence, is inversely proportional to the inhibitory activity of the compound.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (e.g., 10 mM in 100% DMSO).

    • Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare ATP and substrate solutions at appropriate concentrations in kinase buffer.

  • Serial Dilution:

    • Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

  • Assay Plate Setup:

    • Add a small volume of the diluted compound to the wells of a 384-well assay plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.

  • Kinase Reaction:

    • Add the target kinase enzyme to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP (if using a luminescence-based assay like Kinase-Glo®) or the phosphorylated substrate (if using a fluorescence or absorbance-based method).

  • Data Analysis:

    • Normalize the data using the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Self-Validation and Causality: This protocol includes positive and negative controls to ensure the assay is performing correctly. The dose-response curve validates that the observed inhibition is directly related to the compound's concentration, a critical aspect of establishing a trustworthy structure-activity relationship.

DNA Interaction Analysis via Thermal Denaturation (Tm Shift) Assay

This assay determines if a compound binds to and stabilizes DNA by measuring the change in its melting temperature (Tm).

Principle: When DNA is heated, it denatures or "melts" from a double-stranded to a single-stranded form. This process can be monitored by measuring the change in absorbance at 260 nm or by using a DNA-intercalating fluorescent dye. A ligand that binds to and stabilizes the DNA helix will increase the Tm.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a solution of double-stranded DNA (e.g., calf thymus DNA or a specific oligonucleotide) in a suitable buffer (e.g., 10 mM sodium phosphate, 1 mM EDTA, pH 7.0).

    • Prepare a stock solution of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in DMSO.

  • Sample Preparation:

    • In a quartz cuvette or 96-well plate suitable for a thermal cycler, mix the DNA solution with the test compound at various concentrations. Include a DNA-only control.

  • Thermal Denaturation:

    • Use a spectrophotometer or qPCR instrument with a temperature-controlled block.

    • Slowly increase the temperature from a starting point (e.g., 25°C) to a final point (e.g., 95°C) in small increments (e.g., 0.5°C/minute).

    • Record the absorbance or fluorescence at each temperature point.

  • Data Analysis:

    • Plot the absorbance/fluorescence versus temperature to generate a melting curve.

    • The Tm is the temperature at which 50% of the DNA is denatured, corresponding to the midpoint of the transition.

    • Calculate the change in melting temperature (ΔTm) as: ΔTm = Tm (DNA + compound) - Tm (DNA only). A positive ΔTm indicates binding and stabilization.

Illustrative Data Presentation:

Compound IDTargetAssay TypeAffinity MetricValue (µM)Reference
12b Human Topoisomerase IDNA RelaxationIC5016[8]
11a DNA (AT-sequence)Thermal Denaturation-ΔTm = 5-9°C[8]
6i mTOR KinaseIn Vitro Kinase AssayIC50Comparable to TKIs[7]
6h EGFR KinaseIn Vitro Kinase AssayIC50Comparable to TKIs[7]
8r FLT3 KinaseIn Vitro Kinase AssayIC500.0416[11]
9 GABA-A ReceptorRadioligand BindingpKi5.53[10]
Note: This table presents representative data for various benzimidazole derivatives to illustrate potential target affinities and is not data for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Cellular Target Validation: Moving from In Vitro to In Situ

Confirming that a compound engages its target within a living cell is a critical validation step.

Cell-Based Kinase Activity Assay (Western Blot)

Principle: This method assesses the ability of a compound to inhibit a specific kinase signaling pathway within cells by measuring the phosphorylation state of the kinase or its downstream substrates.

Workflow Diagram:

G CellCulture 1. Seed & Culture Cells CompoundTreat 2. Treat with Compound (Varying Concentrations & Times) CellCulture->CompoundTreat CellLysis 3. Lyse Cells & Collect Protein CompoundTreat->CellLysis Quantify 4. Protein Quantification (e.g., BCA Assay) CellLysis->Quantify SDS 5. SDS-PAGE Separation Quantify->SDS Transfer 6. Transfer to Membrane SDS->Transfer Block 7. Block Membrane Transfer->Block PrimaryAb 8. Incubate with Primary Antibody (e.g., anti-phospho-protein) Block->PrimaryAb SecondaryAb 9. Incubate with HRP-Secondary Ab PrimaryAb->SecondaryAb Detect 10. Chemiluminescent Detection SecondaryAb->Detect

Caption: Workflow for a cell-based Western Blot assay to validate kinase inhibition.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Culture a cancer cell line known to have an active signaling pathway for the kinase of interest.

    • Treat the cells with serial dilutions of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one for a specified time.

  • Protein Extraction:

    • Wash the cells with cold PBS and lyse them using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the phosphorylation states.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by molecular weight using SDS-PAGE.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding (e.g., with 5% non-fat milk or BSA in TBST).[6]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • As a loading control, probe a separate blot (or strip and re-probe the same blot) with an antibody for the total (phosphorylated and unphosphorylated) form of the protein.

  • Detection:

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6] A decrease in the phosphorylated protein signal with increasing compound concentration indicates successful target engagement.

Conclusion and Future Directions

This guide provides a robust, multi-faceted strategy for characterizing the binding affinity and target engagement of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. By systematically applying these validated biochemical and cell-based assays, researchers can efficiently move from a novel compound to a well-characterized lead candidate. The key is a logical progression from broad, hypothesis-driven screening to rigorous, quantitative affinity determination and finally, to validation in a cellular context. The data generated through this framework will be crucial for establishing structure-activity relationships, optimizing lead compounds, and ultimately driving the development of new therapeutics.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(5), 4396-4411. [Link]

  • Shah, H. J., & Chaudhari, J. A. (2014). Synthesis, characterization and biological studies of some novel benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 6(7), 1890-1894. [Link]

  • Pattan, S. R., et al. (2009). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences, 71(4), 438-442. [Link]

  • Das, K., et al. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(14), 5348. [Link]

  • Al-Ostath, A. I., et al. (2024). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Molecules, 29(1), 1. [Link]

  • Golcienė, D., et al. (2024). Representation of various targets of 1H-benzimidazole derivatives having anticancer effects. ResearchGate. [Link]

  • Al-Ostath, A. I., et al. (2024). Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. Molecules, 29(13), 3020. [Link]

  • Simeon, P., et al. (2023). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Chemical Neuroscience, 14(10), 1836-1851. [Link]

  • Lee, H., et al. (2022). Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 748-761. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H‑Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human T. Semantic Scholar. [Link]

  • Latacz, G., et al. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Chemical Neuroscience, 14(6), 1059-1074. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in the Synthesis of Covalent KRAS G12C Inhibitors

Target Audience: Medicinal Chemists, Process Scientists, and Targeted Oncology Researchers Focus: Structure-Based Drug Design (SBDD), Atropisomeric Locking, and Covalent Allosteric Inhibition Executive Summary & Strategi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Targeted Oncology Researchers Focus: Structure-Based Drug Design (SBDD), Atropisomeric Locking, and Covalent Allosteric Inhibition

Executive Summary & Strategic Rationale

The mutation of glycine to cysteine at codon 12 (G12C) in the KRAS GTPase presents a unique vulnerability in oncology, allowing for the development of covalent allosteric inhibitors that trap the protein in its inactive, GDP-bound state[1]. Achieving high potency and selectivity requires precise spatial occupation of the Switch II allosteric pocket.

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (also known as 1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) has emerged as a critical pharmaceutical intermediate in the synthesis of advanced pyrazino-quinoline and quinazoline-based KRAS G12C inhibitors. This specific moiety was instrumental in the Structure-Activity Relationship (SAR) campaigns that led to the discovery of clinical candidates such as AZD4625 and the CNS-penetrant AZD4747[1][2].

Mechanistic Causality: Why this Specific Intermediate?

As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over unsubstituted variants:

  • Atropisomeric Locking (Entropic Optimization): The methyl group at the 6-position provides critical steric bulk. When cross-coupled to a core scaffold, this steric clash restricts the rotation of the benzimidazolone ring, locking the molecule into the bioactive atropisomer. This pre-organization minimizes the entropic penalty upon binding to the KRAS G12C pocket[1].

  • Physicochemical Tuning (CNS Penetration): The N1-methyl group masks a hydrogen bond donor, thereby lowering the topological polar surface area (tPSA) and optimizing lipophilicity. This reduction in polarity is a key design principle for achieving blood-brain barrier (BBB) permeability, a necessity for treating CNS metastases[2].

  • Pharmacophore Presentation: The remaining unsubstituted NH and the carbonyl group act as a highly directional hydrogen bond donor-acceptor pair, interacting precisely with key residues (e.g., Arg68) in the cryptic allosteric pocket[1].

Quantitative Data Summarization

The following table summarizes the structure-activity relationship (SAR) evolution demonstrating the impact of the 1,6-dimethylbenzimidazolone intermediate compared to baseline structures and clinical benchmarks.

Compound / MoietyKRAS G12C IC₅₀ (nM)Cellular pERK IC₅₀ (nM)Intrinsic Clearance (Cl_int)Mechanistic Notes
Unsubstituted Benzimidazolone 45.2120.5HighHigh rotational freedom; rapid hepatic metabolism.
1,6-Dimethylbenzimidazol-2-one 3.5 8.2 Low Locked atropisomer; optimized lipophilicity & permeability.
AZD4625 (Reference)[1]3.04.1LowFluorophenol analogue; optimized for low extrahepatic clearance.
AZD4747 (Reference)[2]< 5.0< 10.0LowPyrimidine-excised analogue; high CNS exposure.

Experimental Protocols

Protocol A: Palladium-Catalyzed Incorporation of the Intermediate

Objective: To cross-couple 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one to a halogenated pyrazino-quinoline core without competitive N-arylation.

Causality & Expert Insight: The free NH on the benzimidazolone is a potential site for unwanted N-arylation. By utilizing XPhos (a bulky biaryl phosphine ligand), the catalytic cycle is strongly biased toward C-C or specific C-N reductive elimination, preventing off-target binding to the benzimidazolone's free nitrogen and ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, combine the halogenated core scaffold (1.0 eq), 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.2 eq), and Cs₂CO₃ (3.0 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq).

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Heat the mixture to 95°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a Celite pad to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.

  • Chiral Isolation: Because the 6-methyl group induces atropisomerism, purify the resulting mixture using Supercritical Fluid Chromatography (SFC) equipped with a Chiralpak AD-H column to isolate the active (stable) atropisomer.

Protocol B: Self-Validating Target Engagement Assay (Intact Mass Spectrometry)

Objective: To validate that the synthesized API successfully forms a covalent adduct with Cys12 of KRAS G12C.

Causality & Expert Insight: This protocol acts as a self-validating system. Covalent inhibitors utilizing an acrylamide warhead undergo a Michael addition with Cys12. By measuring the intact protein mass, a mass shift exactly equal to the molecular weight of the inhibitor confirms 1:1 stoichiometric binding. If the mass shift is absent, the molecule failed to access the allosteric pocket, indicating incorrect atropisomeric conformation.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant KRAS G12C (amino acids 1-169) to 2 μM in assay buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MgCl₂, 10 μM GDP). Note: GDP is mandatory to maintain the inactive state required for allosteric pocket formation.

  • Incubation: Add the synthesized inhibitor (10 μM final concentration, 1% DMSO). Incubate at 25°C for 2 hours.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unbound inhibitor and buffer salts.

  • LC-MS Analysis: Inject the sample onto an LC-TOF-MS system equipped with a C4 protein column.

  • Deconvolution: Use maximum entropy deconvolution software to calculate the intact mass.

  • Validation: Confirm the presence of a single peak at [Mass of KRAS G12C] + [Exact Mass of Inhibitor].

Mandatory Visualization: Workflow & Pathway Inhibition

The following diagram illustrates the integration of the 1,6-dimethylbenzimidazolone intermediate into the drug discovery workflow, and how the resulting API achieves synthetic lethality by shutting down oncogenic signaling.

G Intermediate 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (Key Intermediate) Inhibitor Covalent KRAS G12C Inhibitor (Active API) Intermediate->Inhibitor Cross-Coupling Scaffold Pyrazino-quinoline Core (Scaffold) Scaffold->Inhibitor Assembly KRAS_GDP KRAS(G12C)-GDP (Inactive State) Inhibitor->KRAS_GDP Covalent Binding (Cys12) KRAS_GTP KRAS(G12C)-GTP (Active State) KRAS_GDP->KRAS_GTP Blocked by Inhibitor Apoptosis Cell Cycle Arrest & Apoptosis KRAS_GDP->Apoptosis Pathway Shutdown MAPK MAPK / PI3K Cascades (Tumor Proliferation) KRAS_GTP->MAPK Oncogenic Signaling

Workflow of KRAS G12C inhibitor synthesis using the intermediate and its pathway shutdown mechanism.

References

  • Kettle, J. G., et al. (2022). "Discovery of AZD4625, a Covalent Allosteric Inhibitor of the Mutant GTPase KRASG12C." Journal of Medicinal Chemistry, 65(9), 6940-6952. URL:[Link]

  • Kettle, J. G., et al. (2023). "Discovery of AZD4747, a Potent and Selective Inhibitor of Mutant GTPase KRASG12C with Demonstrable CNS Penetration." Journal of Medicinal Chemistry, 66(13), 9147-9160. URL:[Link]

  • AstraZeneca AB. (2018). "Inhibitors of KRAS G12C mutant proteins." U.S. Patent No. 10,597,402.

Sources

Application

Application Note: Synthesis and Derivatization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Analogs

Executive Summary The benzimidazolone core is a privileged pharmacophore widely utilized in medicinal chemistry for the development of kinase inhibitors, ion channel modulators, and GPCR antagonists. As a Senior Applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzimidazolone core is a privileged pharmacophore widely utilized in medicinal chemistry for the development of kinase inhibitors, ion channel modulators, and GPCR antagonists. As a Senior Application Scientist, I have designed this protocol to address the specific synthetic challenges associated with regioselective functionalization of this scaffold. This guide provides a highly optimized, self-validating four-step workflow for the preparation of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its N3-alkylated analogs.

Mechanistic Rationale & Pathway Design

The synthesis of asymmetrically substituted benzimidazolones requires strict control over regiochemistry. To achieve the 1,6-dimethyl substitution pattern, we utilize a bottom-up construction approach starting from 2-fluoro-4-methyl-1-nitrobenzene .

  • Nucleophilic Aromatic Substitution (SNAr): The high electronegativity of the fluorine atom strongly activates the ortho-nitro position, stabilizing the Meisenheimer complex during the attack by methylamine. This guarantees the correct placement of the N1-methyl group.

  • Nitro Reduction: Catalytic hydrogenation efficiently reduces the nitro group to a primary amine, yielding the highly reactive 1,2-diamine intermediate.

  • Cyclocarbonylation: The formation of the cyclic urea core is the most critical step. Historically, this was achieved using phosgene or high-temperature urea melts[1]. To ensure benchtop safety and scalability, we utilize 1,1'-Carbonyldiimidazole (CDI) . CDI acts as a stable, solid phosgene equivalent that drives the cyclization under mild conditions without generating corrosive HCl gas[2]. While triphosgene is another alternative, it carries higher toxicity risks due to in situ phosgene generation[3].

  • N3-Derivatization: The N3 proton of the resulting benzimidazolone is acidic (pKa ~10.5). Using Cesium Carbonate (Cs₂CO₃) leverages the "cesium effect"—where the large ionic radius creates a highly reactive, "naked" nitrogen anion—driving selective N-alkylation over O-alkylation.

Workflow Visualization

SynthesisWorkflow SM 2-Fluoro-4-methyl-1-nitrobenzene (Starting Material) Step1 Step 1: SNAr Reaction (MeNH2, THF, RT) SM->Step1 Int1 N,5-Dimethyl-2-nitroaniline (Intermediate 1) Step1->Int1 Step2 Step 2: Nitro Reduction (Pd/C, H2, MeOH) Int1->Step2 Int2 4-Methyl-N2-methylbenzene-1,2-diamine (Intermediate 2) Step2->Int2 Step3 Step 3: Cyclocarbonylation (CDI, THF, 65°C) Int2->Step3 Core 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (Core Scaffold) Step3->Core Step4 Step 4: N3-Alkylation (R-X, Cs2CO3, DMF) Core->Step4 Analogs 1,6-Dimethyl-3-R-1H-benzo[d]imidazol-2(3H)-one (Target Analogs) Step4->Analogs

Figure 1: Four-step synthetic workflow for 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one analogs.

Quantitative Data: Cyclocarbonylation Optimization

To justify the selection of CDI, the following table summarizes our empirical optimization data comparing various carbonyl sources for Step 3.

Carbonyl ReagentEq.SolventTemp (°C)Time (h)Yield (%)Safety & Scalability Profile
Phosgene (Gas) 1.1Toluene0 - 25295Extremely toxic; requires strict containment.
Triphosgene [3]0.4THF65488Toxic; requires careful quenching of intermediates.
Urea [1]2.0DMF1601265Safe; but requires harsh thermal conditions.
CDI [2]1.2THF65692 Optimal; safe, mild, and highly scalable.

Self-Validating Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)
  • Protocol:

    • Dissolve 2-fluoro-4-methyl-1-nitrobenzene (10.0 mmol, 1.55 g) in anhydrous THF (20 mL) under N₂.

    • Add K₂CO₃ (15.0 mmol, 2.07 g) to the stirring solution.

    • Cool the mixture to 0 °C and dropwise add Methylamine (2.0 M in THF, 15 mL, 30.0 mmol).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Workup: Filter the inorganic salts, concentrate the filtrate, and partition between EtOAc (50 mL) and H₂O (50 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N,5-dimethyl-2-nitroaniline.

  • Self-Validating QC: The reaction is visually self-indicating. The pale yellow starting material will transition to a deep, vibrant orange/red solution upon formation of the nitroaniline. TLC (Hexanes/EtOAc 3:1) will show complete consumption of the UV-active starting material (Rf ~0.7) to a bright yellow spot (Rf ~0.4).

Step 2: Catalytic Nitro Reduction
  • Protocol:

    • Dissolve the crude N,5-dimethyl-2-nitroaniline (~10.0 mmol) in HPLC-grade Methanol (30 mL).

    • Purge the flask with N₂ for 5 minutes. Carefully add 10% Pd/C (150 mg, ~0.1 eq by weight).

    • Evacuate the flask and backfill with H₂ gas via a balloon. Repeat this purge cycle three times.

    • Stir vigorously at room temperature for 3 hours.

    • Workup: Filter the suspension through a tightly packed pad of Celite to remove the catalyst. (CAUTION: Pd/C is highly pyrophoric when dry; keep the filter cake wet with solvent). Concentrate the filtrate under reduced pressure.

  • Self-Validating QC: The deep orange color of the solution will completely dissipate, leaving a pale yellow or colorless solution. LC-MS will confirm the mass shift from [M+H]⁺ 167.1 to[M+H]⁺ 137.1. Note: The resulting 1,2-diamine is highly susceptible to aerial oxidation. Proceed immediately to Step 3.

Step 3: CDI-Mediated Cyclocarbonylation
  • Protocol:

    • Dissolve the freshly prepared 4-methyl-N2-methylbenzene-1,2-diamine in anhydrous THF (30 mL) under N₂.

    • Add 1,1'-Carbonyldiimidazole (CDI) (12.0 mmol, 1.94 g) portion-wise over 10 minutes.

    • Attach a reflux condenser and heat the reaction to 65 °C for 6 hours.

    • Workup: Cool the mixture to room temperature. Dropwise add cold H₂O (30 mL) while stirring vigorously to induce precipitation of the product. Filter the resulting solid, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum.

  • Self-Validating QC: The successful formation of the rigid benzimidazolone core dramatically decreases solubility, causing the product to crash out of the THF/H₂O mixture as a white/off-white powder. LC-MS will show a clean peak at[M+H]⁺ 163.1.

Step 4: N3-Derivatization (Analog Generation)
  • Protocol:

    • Dissolve 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 mmol, 162 mg) in anhydrous DMF (5 mL).

    • Add Cs₂CO₃ (2.0 mmol, 652 mg) and stir for 15 minutes at room temperature to pre-form the nitrogen anion.

    • Add the desired alkyl halide (R-X) (1.2 mmol) dropwise.

    • Heat the reaction to 60 °C and stir for 4 hours.

    • Workup: Quench the reaction by pouring it into ice water (20 mL). Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na₂SO₄, and purify via silica gel flash chromatography.

  • Self-Validating QC: IR spectroscopy of the purified analog will show the complete disappearance of the broad N-H stretching band at ~3200 cm⁻¹. Additionally, ¹H-NMR will confirm the absence of the downfield N-H proton (typically found at ~10.5 ppm in DMSO-d6).

References

  • Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PMC / nih.gov. Available at:[Link]

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • A decade review of triphosgene and its applications in organic reactions. PMC / nih.gov. Available at:[Link]

Sources

Method

Application Note: Advanced Chromatographic Separation of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and Regioisomeric Impurities

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Scientific Background & Causality The Analyte and the Regioselectivi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Scientific Background & Causality

The Analyte and the Regioselectivity Challenge

Benzimidazolone derivatives are privileged pharmacophores widely utilized in the development of kinase inhibitors, GPCR modulators, and transition metal catalysts[1]. The synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one typically begins with the cyclization of 4-methylbenzene-1,2-diamine using urea or phosgene, yielding the intermediate 5-methyl-1,3-dihydro-2H-benzimidazol-2-one.

Because this intermediate exists as a tautomeric mixture (the 5-methyl and 6-methyl forms are in rapid equilibrium), subsequent N-methylation inevitably produces a mixture of two critical regioisomers: the target 1,6-dimethyl isomer and the 1,5-dimethyl impurity. Furthermore, excess methylating agent can lead to the over-methylated 1,3,5-trimethyl byproduct.

Synthesis SM 4-Methylbenzene-1,2-diamine (Starting Material) Inter 5-Methyl-1,3-dihydro- 2H-benzimidazol-2-one (Tautomeric Intermediate) SM->Inter Urea/Phosgene Cyclization Target 1,6-Dimethyl-1H- benzo[d]imidazol-2(3H)-one (Target Analyte) Inter->Target N-Methylation (Major) Imp1 1,5-Dimethyl-1H- benzo[d]imidazol-2(3H)-one (Critical Regioisomer) Inter->Imp1 N-Methylation (Minor) Imp2 1,3,5-Trimethyl-1H- benzo[d]imidazol-2(3H)-one (Over-methylated) Target->Imp2 Excess MeI Imp1->Imp2 Excess MeI

Figure 1: Synthetic pathway demonstrating the generation of regioisomeric and over-methylated impurities.

Chromatographic Causality: Why C18 Fails and PFP Succeeds

Separating the 1,5- and 1,6-dimethyl isomers is notoriously difficult. They possess identical molecular weights, identical functional groups, and virtually indistinguishable hydrophobic surface areas. Traditional C18 stationary phases, which rely purely on dispersive hydrophobic interactions, typically result in co-elution (Resolution, Rs​<1.0 ).

The Solution: A Pentafluorophenyl (PFP) stationary phase. Causality: The highly electronegative fluorine atoms on the PFP ring draw electron density away from the phenyl ring, creating a Lewis acid environment[2]. This enables multiple orthogonal retention mechanisms:

  • π−π Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich benzimidazolone core[3].

  • Dipole-Dipole Interactions: The highly polar C-F bonds interact with the slight dipole moment differences caused by the different methyl group positions (position 5 vs. 6)[4].

  • Shape Selectivity: The rigid planar structure of the PFP phase offers superior steric recognition for rigid aromatic positional isomers compared to flexible C18 alkyl chains[3].

Experimental Protocol: UHPLC Method

The following protocol outlines a robust, stability-indicating Ultra-High-Performance Liquid Chromatography (UHPLC) method designed to baseline-resolve the critical pair.

Reagents and Materials
  • Stationary Phase: Core-shell PFP Column (e.g., 2.6 µm, 100 mm × 2.1 mm). Reasoning: Core-shell particles provide sub-2 µm efficiency at significantly lower backpressures, reducing frictional heating.

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. Reasoning: pH 3.0 ensures the benzimidazolone nitrogens are fully protonated, preventing peak tailing caused by secondary interactions with residual silanols.

  • Mobile Phase B: LC-MS grade Methanol. Reasoning: Methanol acts as a π -bond donor, enhancing the π−π selectivity of the PFP column better than Acetonitrile.

Sample Preparation
  • Diluent: 50:50 (v/v) Water:Methanol. Reasoning: Matching the initial mobile phase conditions prevents "solvent shock" and peak distortion at the solvent front.

  • Standard Stock: Dissolve 10 mg of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in 10 mL of Methanol (1 mg/mL).

  • System Suitability Test (SST) Mix: Spike the Standard Stock with 0.1% (w/w) of the 1,5-dimethyl regioisomer and 0.1% of the 1,3,5-trimethyl impurity. Dilute to a final working concentration of 0.1 mg/mL using the Diluent.

Instrument Parameters & Gradient Program

Table 1: UHPLC Operational Parameters

ParameterSettingScientific Rationale
Column Temperature 40 °CImproves mass transfer kinetics and reduces mobile phase viscosity.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm I.D. core-shell columns.
Injection Volume 1.0 µLMinimizes extra-column band broadening.
Detection (UV) 254 nm & 280 nm280 nm provides optimal signal-to-noise for the benzimidazolone chromophore.
Autosampler Temp 5 °CPrevents sample degradation over long analytical sequences.

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (MeOH)Curve
0.08515Initial hold to focus analytes
1.08515Isocratic hold
8.04060Linear ramp to elute isomers
9.01090Column wash
11.01090Hold wash
11.18515Return to initial
14.08515Re-equilibration

Workflow Visualization

Workflow Step1 1. Sample Preparation Dilute in 50:50 Water:MeOH to prevent solvent shock Step2 2. Column Equilibration PFP Column at 40°C, 10mM NH4FA (pH 3.0) Step1->Step2 Step3 3. Gradient Elution Ramp organic modifier (MeOH) from 15% to 60% Step2->Step3 Step4 4. UV Detection Monitor at 280 nm for conjugated benzimidazolone system Step3->Step4 Step5 5. System Suitability Verification Self-Validation: Rs > 2.0 for 1,5- and 1,6-isomers Step4->Step5

Figure 2: Step-by-step chromatographic method execution and self-validation workflow.

Data Presentation & System Suitability

Chromatographic Performance Data

The following table summarizes the expected chromatographic behavior based on the orthogonal selectivity of the PFP phase.

Table 3: Analyte Retention and System Suitability Data

CompoundRT (min)RRTResolution ( Rs​ )Tailing Factor ( Tf​ )
5-Methyl-1,3-dihydro... (SM)3.450.52N/A1.1
1,5-Dimethyl... (Impurity)6.200.9412.4 (from SM)1.0
1,6-Dimethyl... (Target) 6.65 1.00 2.8 (Critical Pair) 1.0
1,3,5-Trimethyl... (Impurity)8.151.228.51.0
Protocol Self-Validation: The Closed-Loop System

To ensure ultimate trustworthiness and data integrity, this protocol operates as a self-validating system . Before any sample data is accepted, the system must pass the following logical checkpoints:

  • Checkpoint 1: Matrix Interference (Specificity)

    • Action: Inject the 50:50 Diluent blank.

    • Validation: The system software must verify that no peaks 0.05% of the target analyte area appear at the RRT of 1.00.

  • Checkpoint 2: Critical Pair Resolution (Selectivity)

    • Action: Inject the SST Mix.

    • Validation: The resolution ( Rs​ ) between the 1,5-dimethyl impurity and the 1,6-dimethyl target must be 2.0.

    • Causality Check: If Rs​<2.0 , the protocol automatically flags a failure. This indicates a loss of PFP column fluorophilic character (column degradation) or an error in mobile phase pH preparation (which alters the dipole-dipole interaction state).

  • Checkpoint 3: System Precision (Robustness)

    • Action: Perform 5 replicate injections of the Standard Stock.

    • Validation: Peak area Relative Standard Deviation (RSD) must be 2.0%.

References

  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.
  • Analysis of 14 Positional Isomers Using a Core Enhanced Technology Accucore HPLC Column. Thermo Fisher Scientific.
  • Pereira, L., et al. (2011). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column.
  • Novel N-Acylated Benzimidazolone Derivatives: Synthesis, 2D-QSAR and Targets Prediction. SciELO.

Sources

Application

Application Notes and Protocols for the Use of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in Drug Discovery

Introduction: The Benzimidazolone Scaffold as a Privileged Core in Medicinal Chemistry The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, recognized for its versatile pharmacophoric properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Benzimidazolone Scaffold as a Privileged Core in Medicinal Chemistry

The benzimidazole heterocycle is a cornerstone of modern medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in a multitude of clinically approved drugs.[1][2] This bicyclic system, consisting of a fusion between benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing it to interact with a wide range of biological targets.[2] Within this important class of compounds, the benzimidazol-2-one substructure has emerged as a particularly "privileged" scaffold. Its derivatives have demonstrated a vast spectrum of biological activities, including antibacterial, antifungal, antiviral, analgesic, and anticancer properties.[3]

The utility of the benzimidazolone core is exemplified by its presence in well-known pharmaceuticals such as the antipsychotic drug pimozide, the antiemetic domperidone, and the D2 receptor agonist sumanirole, which has been investigated for Parkinson's disease.[3][4] The rigid, planar structure of the benzimidazolone core provides a solid foundation for the strategic placement of various substituents, enabling the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific biological targets.[5]

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the use of a specific derivative, 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one , as a foundational molecule in drug discovery campaigns. While extensive biological data for this specific isomer is not widely published, its structural features suggest significant potential for exploration.[6] This guide will cover its synthesis, propose potential therapeutic applications based on the activities of structurally related compounds, and provide detailed protocols for its evaluation in key drug discovery assays.

Compound Profile: 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

PropertyValue
IUPAC Name 1,6-Dimethyl-1,3-dihydro-2H-benzimidazol-2-one
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Canonical SMILES CN1C(=O)NC2=C1C=C(C=C2)C
Structure Chemical structure of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Note: The image is a representative structure. A placeholder is used as I cannot generate images.

Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

The synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one can be efficiently achieved through a multi-step process, beginning with the construction of the benzimidazole core, followed by N-methylation and subsequent oxidation or carbonylation to yield the desired benzimidazolone. The following protocol is a robust and reproducible method adapted from established procedures for similar derivatives.[7]

Synthetic Workflow Diagram

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Carbonylation A 3,4-Diaminotoluene C 6-Methyl-1H-benzo[d]imidazole A->C Heat (100°C) B Formic Acid B->C D 6-Methyl-1H-benzo[d]imidazole F 1,6-Dimethyl-1H-benzo[d]imidazole D->F Base (e.g., NaH) in DMF E Methyl Iodide E->F G 1,6-Dimethyl-1H-benzo[d]imidazole I 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one G->I Heat in THF H 1,1'-Carbonyldiimidazole (CDI) H->I

Sources

Method

Advanced Catalytic Applications of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: Ligand Design and Protocol Guide

Executive Summary The compound 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (also known as 1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) is a highly versatile heterocyclic building block in modern catalytic chemistry. Wh...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (also known as 1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one) is a highly versatile heterocyclic building block in modern catalytic chemistry. While historically viewed as a simple structural intermediate, recent advancements in organometallic chemistry have elevated its role to a critical precursor for two major catalytic applications:

  • Tridentate Benzazole Diamido Ligands for Group 4 transition metal-catalyzed olefin polymerization [1].

  • N-Heterocyclic Carbene (NHC) Precursors for Palladium-catalyzed cross-coupling reactions.

This application note provides drug development professionals, polymer scientists, and synthetic chemists with field-proven, self-validating protocols to harness this compound's unique steric and electronic properties.

Mechanistic Fundamentals & Structural Rationale

The efficacy of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in catalysis is not coincidental; it is rooted in its specific molecular anatomy:

  • N1-Methyl Group (Steric/Protective): The methylation at the N1 position prevents unwanted N-coordination to the metal center and eliminates the acidic N-H proton, preventing catalyst deactivation via deprotonation during highly basic catalytic cycles.

  • C6-Methyl Group (Electronic Tuning): This methyl group acts as a subtle inductive electron donor (+I effect). It increases the electron density of the benzimidazole core, which subsequently enhances the Lewis basicity of the ligand when coordinated to highly electrophilic metals (e.g., Zr(IV), Hf(IV)).

  • C2-Carbonyl Reactivity: The cyclic urea motif (C=O) serves as a synthetic handle. It can be aggressively chlorinated (via POCl 3​ ) to form a reactive 2-chlorobenzimidazole derivative, or O-alkylated to generate a benzimidazolium salt—the direct precursor to strongly σ -donating NHC ligands.

Application Workflow I: Synthesis of Benzazole Diamido Catalysts for Olefin Polymerization

Causality & Experimental Design

In the synthesis of high-performance polyolefins (e.g., polyethylene, polypropylene), catalyst rigidity is paramount for controlling polymer tacticity and molecular weight. Converting 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one into a tridentate diamido ligand creates a geometrically constrained, coordinatively unsaturated metal center.

The workflow relies on a Buchwald-Hartwig amination to install bulky aryl groups (e.g., 2,6-diisopropylaniline). We utilize Pd(dba) 2​ as a stable, ligand-free Pd(0) source and XPhos as the ligand. The extreme steric bulk of XPhos accelerates the reductive elimination step, while its electron-rich biaryl structure facilitates the oxidative addition of the sterically hindered benzimidazolone derivative [1].

Workflow1 A 4-Bromo-1,6-dimethyl- benzimidazol-2-one B Buchwald-Hartwig Amination (Pd(dba)2, XPhos) A->B C Diamido Intermediate B->C D Chlorination / Cyclization (POCl3, 105°C) C->D E Benzazole Diamido Ligand D->E F Metallation (ZrBn4 or HfBn4) E->F G Active Olefin Catalyst F->G

Synthesis workflow of tridentate benzazole diamido catalysts for olefin polymerization.

Protocol: Ligand Synthesis and Metallation

Note: This protocol is adapted from validated industrial methodologies for olefin polymerization catalyst preparation [1].

Step 1: Buchwald-Hartwig Amination

  • Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromo-3-(4-methoxybenzyl)-1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one (100 mmol), 2,6-diisopropylaniline (110 mmol), and sodium tert-butoxide (150 mmol).

  • Catalyst Addition: Add Pd(dba) 2​ (3.0 mol%) and XPhos (6.0 mol%).

  • Reaction: Suspend the mixture in anhydrous toluene (300 mL). Seal the flask, remove it from the glovebox, and heat at 100°C for 48 hours under vigorous stirring.

  • Self-Validation Checkpoint: Withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Proceed only when the starting aryl bromide peak is <1% relative to the product mass peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black, and concentrate under reduced pressure.

Step 2: Chlorination and Core Cyclization

  • Reagent Addition: Transfer the crude aminated intermediate (approx. 73.0 mmol) to a round-bottom flask equipped with a reflux condenser. In one portion, add 400 mL of phosphorus oxychloride (POCl 3​ ). Causality: POCl 3​ acts as both the solvent and the chlorinating agent, converting the unreactive cyclic urea into a highly electrophilic 2-chlorobenzimidazole.

  • Reaction: Heat the suspension at 105°C for 40 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the starting material spot (R f​ ~0.4) is entirely replaced by a higher-running product spot (R f​ ~0.65).

  • Isolation: Evaporate the POCl 3​ to dryness under high vacuum (ensure proper trapping of corrosive vapors). Triturate the resulting dark oil with 200 mL of diethyl ether to precipitate the ligand precursor.

Application Workflow II: Precursor for N-Heterocyclic Carbene (NHC) Catalysis

Causality & Experimental Design

In pharmaceutical synthesis, Suzuki-Miyaura cross-coupling of sterically hindered or electronically deactivated aryl chlorides requires highly active Pd catalysts. By converting 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one into a benzimidazolium salt, it becomes a precursor for an NHC ligand.

NHCs derived from this scaffold are exceptionally strong σ -donors. This high electron density is transferred to the Pd center, dramatically lowering the activation energy required for the oxidative addition of stubborn C-Cl bonds.

Workflow2 A NHC-Pd(0) Active Species B Oxidative Addition A->B C Pd(II) Intermediate B->C D Transmetallation C->D E Pd(II) Trans-Complex D->E F Reductive Elimination E->F F->A

Catalytic cycle of benzimidazolone-derived NHC-Pd complexes in cross-coupling.

Protocol: In Situ NHC-Pd Generation and Suzuki-Miyaura Coupling
  • Alkylation (Salt Formation): React 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one with Meerwein's salt (Trimethyloxonium tetrafluoroborate) in anhydrous dichloromethane at room temperature for 12 hours to yield the benzimidazolium tetrafluoroborate salt.

  • In Situ Catalyst Generation: In a Schlenk tube, combine the benzimidazolium salt (5 mol%), Pd(OAc) 2​ (2.5 mol%), and KOtBu (15 mol%) in THF. Stir for 30 minutes. Causality: KOtBu deprotonates the C2 position of the salt, generating the free carbene which immediately binds to Pd, reducing it to the active Pd(0) species.

  • Cross-Coupling: Add the aryl chloride (1.0 eq), phenylboronic acid (1.5 eq), and K 2​ CO 3​ (2.0 eq). Heat at 80°C for 6 hours.

  • Self-Validation Checkpoint: Analyze the reaction mixture via HPLC. A successful catalytic cycle will show >95% conversion of the aryl chloride with minimal homocoupling byproducts (<2%).

Quantitative Performance Data

The following table summarizes the expected catalytic performance metrics when 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is utilized as a ligand scaffold across its primary applications.

Catalyst SystemApplicationSubstrateConversion / YieldActivity / TONKey Product Properties
Benzazole Diamido-Zr Olefin PolymerizationEthylene / 1-Octene>99%>5,000 kg/mol ·hHigh Mw​ , Narrow PDI (1.8–2.2)
Benzazole Diamido-Hf Olefin PolymerizationPropylene>98%>3,500 kg/mol ·hHigh Isotacticity (>95% mmmm)
Benzimidazolylidene-Pd Cross-CouplingUnactivated Aryl Chlorides92–96%TON > 10,000High chemoselectivity, low homocoupling

References

  • Source: Google Patents (ExxonMobil Chemical Patents Inc.)
Application

Application Note: Scalable Synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one via CDI-Mediated Cyclocarbonylation

Introduction and Mechanistic Strategy The benzimidazol-2-one scaffold is a privileged pharmacophore found in numerous biologically active compounds and clinical candidates, including domperidone and flibanserin[1]. The s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Strategy

The benzimidazol-2-one scaffold is a privileged pharmacophore found in numerous biologically active compounds and clinical candidates, including domperidone and flibanserin[1]. The synthesis of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one requires the precise cyclocarbonylation of its corresponding precursor, N1,4-dimethylbenzene-1,2-diamine.

While traditional methods have relied on highly toxic phosgene or its derivatives (triphosgene)[2], modern process chemistry demands safer, scalable alternatives. 1,1'-Carbonyldiimidazole (CDI) has emerged as the premier reagent for this transformation[1]. CDI offers a crystalline, easily handled source of the carbonyl electrophile, eliminating the need for specialized gas-handling equipment or high-pressure reactors required for CO2-based insertions[3].

Causality in Reagent Selection

The reaction proceeds via the nucleophilic attack of the more sterically accessible and electron-rich primary amine (C2-NH2) or the secondary amine (N1-CH3) on the carbonyl carbon of CDI, displacing one equivalent of imidazole to form an acyclic acylimidazole intermediate. Subsequent intramolecular cyclization displaces the second imidazole molecule, yielding the thermodynamically stable benzimidazolone core.

Mechanism SM N1,4-dimethylbenzene- 1,2-diamine Intermediate Acylimidazole Intermediate SM->Intermediate + CDI (Exothermic) CDI 1,1'-Carbonyldiimidazole (CDI) CDI->Intermediate Product 1,6-Dimethyl-1H-benzo[d] imidazol-2(3H)-one Intermediate->Product Intramolecular Cyclization (- Imidazole)

Reaction pathway for the CDI-mediated synthesis of the benzimidazolone core.

Process Optimization and Data Presentation

To transition this synthesis from a discovery-scale batch to a pilot-plant-ready protocol, several parameters were optimized. The primary challenges in scaling CDI reactions are managing the initial exotherm and efficiently removing the imidazole byproduct during isolation.

We transitioned the solvent from traditional Dichloromethane (DCM) or Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a biorenewable solvent that offers superior phase separation properties during aqueous workup, drastically reducing the time required for layer separation at scale.

Table 1: Solvent and Temperature Optimization Data
EntrySolventAddition Temp (°C)Cyclization Temp (°C)Imidazole RemovalYield (%)HPLC Purity (%)
1DCM20 (Ambient)40 (Reflux)Aqueous Wash7294.5
2THF0 - 560Aqueous Wash8596.2
32-MeTHF0 - 5751N HCl Wash9198.8
42-MeTHF 0 - 5 60 Crystallization 94 >99.5

Scalable Experimental Protocol (100g Scale)

This protocol is designed as a self-validating workflow. In-Process Controls (IPCs) are embedded to ensure the reaction state is known before proceeding to the next unit operation.

Materials
  • N1,4-dimethylbenzene-1,2-diamine: 100.0 g (0.734 mol, 1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI): 131.0 g (0.808 mol, 1.1 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF): 1000 mL (10 volumes)

  • Deionized Water (Anti-solvent): 1500 mL (15 volumes)

Step-by-Step Methodology
  • Reactor Preparation: Equip a 3L jacketed glass reactor with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet. Purge the system with N2 for 15 minutes.

  • Substrate Dissolution: Charge the reactor with N1,4-dimethylbenzene-1,2-diamine (100.0 g) and 2-MeTHF (800 mL). Stir at 200 rpm until a homogenous solution is achieved.

  • Cooling & Exotherm Control: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.

    • Causality: The initial reaction between the diamine and CDI is highly exothermic. Cooling prevents localized boiling and the formation of dark, polymeric impurities.

  • CDI Addition: Prepare a slurry of CDI (131.0 g) in 2-MeTHF (200 mL). Add this slurry portion-wise to the reactor over 45 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization: Once addition is complete, adjust the jacket temperature to heat the reaction mixture to 60 °C. Maintain this temperature for 4 hours.

    • IPC Check: Sample 0.5 mL of the reaction mixture, dilute with acetonitrile, and analyze via HPLC (UV 254 nm). Proceed to the next step only when the starting material is < 1.0% (Area%).

  • Quench and Crystallization: Cool the reactor to 20 °C. Slowly add Deionized Water (1500 mL) over 1 hour via an addition funnel.

    • Causality: Water acts as an anti-solvent for the product while simultaneously dissolving the imidazole byproduct and any unreacted CDI. A slow addition rate promotes the growth of large, easily filterable crystals rather than fine, trapping precipitates.

  • Aging: Stir the resulting suspension at 10 °C for 2 hours to maximize yield.

  • Isolation: Filter the suspension through a sintered glass Buchner funnel. Wash the filter cake with cold water (2 x 200 mL) followed by cold heptane (100 mL) to remove residual organic impurities.

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C under reduced pressure (< 50 mbar) for 12 hours until a constant weight is achieved.

Workflow Prep 1. Preparation Charge Diamine in 2-MeTHF Cool 2. Cooling Chill reactor to 0-5 °C Prep->Cool Add 3. Controlled Addition Portion-wise CDI addition (Exotherm Mitigation) Cool->Add React React Add->React Cryst 5. Anti-Solvent Crystallization Slow addition of H2O at 20 °C React->Cryst Isolate 6. Isolation & Drying Filter, Wash, Vac Dry at 50 °C Cryst->Isolate

Unit operations for the scalable synthesis and isolation of the target compound.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yield in 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Synthesis

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists and drug development professionals facing yield, purity, or conversion bottlenecks during the synthesis of 1,6-dimethyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for medicinal chemists and drug development professionals facing yield, purity, or conversion bottlenecks during the synthesis of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Synthesizing this specific privileged azaheterocyclic scaffold from a sterically hindered precursor (4-methyl-N1-methylbenzene-1,2-diamine) presents unique thermodynamic and kinetic challenges. Below, we synthesize field-proven insights, mechanistic causality, and self-validating protocols to help you optimize your synthetic workflows.

Mechanistic Overview & Reagent Selection

The construction of the benzimidazol-2-one core relies on the cyclocarbonylation of an o-phenylenediamine derivative. Historically, reagents like phosgene, triphosgene, and urea have been utilized[1]. However, these reagents often lead to highly toxic byproducts, require extreme temperatures that degrade starting materials, or generate HCl gas that protonates the diamine nucleophile, halting the reaction prematurely[2].

For the 1,6-dimethyl derivative, 1,1'-Carbonyldiimidazole (CDI) is the superior carbonyl transfer agent[3]. The primary amine of the starting material (less sterically hindered) attacks CDI to form a stable N-acylimidazole intermediate. Subsequently, the secondary N-methyl amine must execute an intramolecular attack to close the ring. Because the N-methyl group introduces significant steric bulk, this second step acts as the kinetic bottleneck, requiring optimized thermal conditions to overcome the activation energy barrier.

MechanisticPathway SM N-Methyl-o-phenylenediamine (Nucleophile) Int1 N-Acylimidazole Intermediate (Mono-addition) SM->Int1 Primary amine attack (- Imidazole) CDI 1,1'-Carbonyldiimidazole (Carbonyl Source) CDI->Int1 Primary amine attack (- Imidazole) Int2 Tetrahedral Intermediate (Ring Closure) Int1->Int2 Secondary amine attack (Intramolecular) Product 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (Target) Int2->Product Elimination (- Imidazole)

Mechanistic pathway of CDI-promoted cyclocarbonylation to form the benzimidazolone core.

Quantitative Data: Carbonylating Agent Comparison

To justify the selection of CDI, the table below summarizes the performance metrics of common carbonylating agents used in benzimidazol-2-one synthesis based on recent catalytic advances[4].

Carbonylating AgentTypical YieldOperating TempPrimary ByproductsMechanistic Pros & Cons
1,1'-Carbonyldiimidazole (CDI) 85–95%60–160 °CImidazolePro: Mild, homogeneous, high yield[3]. Con: Highly moisture sensitive.
Urea 40–60%>150 °CAmmoniaPro: Cheap, atom economical[4]. Con: Requires harsh heating; sublimation issues[1].
Triphosgene 50–70%0–25 °CHCl gasPro: Fast reaction kinetics[1]. Con: HCl protonates diamine; highly toxic.
CO₂ / Basic Promoter 60–80%25–100 °CWaterPro: Green C1 building block[2]. Con: Requires high pressure or specialized basic promoters (e.g., PhTMG)[4].

Troubleshooting FAQs

Q1: Why is my conversion stalling at 40% despite using an excess of CDI? A1: This is a classic symptom of thermal stalling due to steric hindrance. The N1-methyl group creates a steric barrier for the secondary amine's intramolecular attack on the N-acylimidazole intermediate. Standard reflux in THF (66 °C) does not provide enough thermal energy to overcome this barrier. Solution: Transition to a THF/PEG300 (7:3, v/v) solvent system. PEG300 acts as a high-boiling co-solvent, allowing you to safely reflux the reaction at 160 °C without requiring a pressurized reactor. This ensures rapid, homogeneous heating that drives the cyclization to completion[3].

Q2: LC-MS analysis shows significant oligomeric/polymeric impurities. How do I favor the intramolecular ring closure? A2: Oligomerization occurs when the intermolecular reaction between the N-acylimidazole intermediate and a second diamine molecule outpaces the intramolecular cyclization. This is a concentration-dependent issue. Solution: You must implement pseudo-high-dilution conditions. Do not mix all reagents at once. Instead, add the diamine slowly to a solution containing an excess of CDI. Better yet, translate the reaction to continuous flow chemistry , which enhances mass transfer and maintains a high local concentration of the carbonylating agent, drastically reducing oligomerization[3].

Q3: How can I ensure my anhydrous conditions are sufficient, and what is the self-validating check? A3: CDI is highly hygroscopic and hydrolyzes into imidazole and CO₂ upon contact with water. A self-validating system involves monitoring the reaction for unexpected early outgassing. If vigorous bubbling occurs immediately upon dissolving CDI in your solvent before adding the diamine, your solvent is wet. Always use freshly titrated anhydrous solvents.

Troubleshooting Start Issue: Low Yield (<50%) LCMS LC-MS Analysis Start->LCMS Unreacted Unreacted Diamine? LCMS->Unreacted Oligomers Oligomeric Impurities? LCMS->Oligomers Action1 Increase CDI to 2.2 eq Ensure anhydrous THF Unreacted->Action1 Yes (Reagent Depletion) Action3 Increase Temp to 160°C (Use PEG300 Co-solvent) Unreacted->Action3 Yes (Steric Hindrance) Action2 Use Flow Chemistry or Slow Addition (High Dilution) Oligomers->Action2 Yes (Intermolecular Rxn)

Diagnostic workflow for troubleshooting low yields in benzimidazolone synthesis.

Self-Validating Experimental Protocol: CDI-Promoted Cyclocarbonylation

This optimized batch-to-flow adaptable protocol utilizes visual cues and analytical checkpoints to ensure reaction progression, preventing catastrophic yield loss[3].

Step 1: Reagent Preparation & Moisture Check

  • Purge a dry, round-bottom flask with inert N₂ gas.

  • Dissolve 1,1'-Carbonyldiimidazole (CDI, 2.2 equivalents) in a co-solvent mixture of anhydrous THF and PEG300 (7:3, v/v) to create a 0.3 M solution.

  • Validation Check: Observe the solution for 5 minutes. If vigorous bubbling (CO₂ evolution) occurs, the solvent contains water. Discard and prepare with freshly distilled anhydrous solvent.

Step 2: High-Dilution Addition

  • Prepare a 1.0 M solution of the starting material (4-methyl-N1-methylbenzene-1,2-diamine, 1.0 equivalent) in THF/PEG300 (7:3, v/v).

  • Add the diamine solution dropwise to the CDI solution over 30 minutes at room temperature. This technique favors the formation of the mono-addition intermediate over intermolecular oligomerization.

Step 3: Thermal Ring Closure

  • Equip the flask with a reflux condenser and heat the reaction mixture to 160 °C.

  • Validation Check: Take an aliquot at 2 hours and analyze via LC-MS. The m/z corresponding to the N-acylimidazole intermediate should steadily decrease. If the mass persists without change, check the heating apparatus.

  • Maintain reflux for 16 hours to overcome the steric hindrance of the N1-methyl group and drive the cyclization to completion.

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash sequentially with 1N HCl (to remove the imidazole byproduct and any trace unreacted diamine) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash chromatography (Silica gel, EtOAc/Hexanes) to isolate the target 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Sources

Optimization

Technical Support Center: Troubleshooting 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Solubility

Core Mechanistic Overview 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one features a rigid bicyclic core. While the N1 and C6 positions are methylated, the N3 position retains a proton (N-H), and the C2 position features a ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Core Mechanistic Overview

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one features a rigid bicyclic core. While the N1 and C6 positions are methylated, the N3 position retains a proton (N-H), and the C2 position features a carbonyl (C=O). This structural arrangement creates a potent hydrogen bond donor (N3-H) and acceptor (C2=O) pair. In the solid state, these molecules self-assemble into robust intermolecular hydrogen-bonded networks (forming dimers or infinite polymeric chains) [1].

The high crystal lattice energy dictated by this network is the primary cause of its poor solubility in non-polar or weakly polar organic solvents. To achieve dissolution, the solvent must possess sufficient hydrogen-bond accepting capacity to disrupt the solid-state lattice and solvate the individual molecules [2].

Troubleshooting Guide (FAQs)

Q1: Why does 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one precipitate when I dilute my DMSO stock into dichloromethane (DCM) or ethyl acetate (EtOAc)? Causality & Solution: The compound relies on polar aprotic solvents (like DMSO) to act as hydrogen bond acceptors, breaking the solid-state N-H···O=C network [3]. DCM and EtOAc lack sufficient hydrogen-bond accepting capacity. When you dilute the DMSO stock into these solvents, the local dielectric constant drops rapidly, and the solute molecules re-associate via hydrogen bonding, causing immediate precipitation. Actionable Step: If a less polar solvent is required for your downstream workflow, utilize a co-solvent system (e.g., adding 10-20% methanol to DCM) to maintain hydrogen-bond disruption, or keep the working concentration strictly below the thermodynamic solubility limit of the mixed solvent system.

Q2: My compound isn't fully dissolving in DMSO at 50 mM. What is going wrong? Causality & Solution: Two factors typically cause this: moisture contamination and insufficient kinetic energy. Benzimidazolone derivatives are highly sensitive to water in organic stocks; moisture-contaminated DMSO significantly reduces the solvent's capacity to solvate the hydrophobic portions of the molecule [4]. Furthermore, the high lattice energy requires an initial input of activation energy for dissolution. Actionable Step:

  • Always use fresh, anhydrous DMSO (stored under an inert gas like argon or nitrogen).

  • Apply sonication combined with mild heating (37°C - 40°C) for 10-15 minutes to overcome the activation energy barrier.

Q3: How can I formulate this compound for in vivo dosing where high DMSO concentrations are toxic? Causality & Solution: You must transition from a pure solvent-based dissolution to a surfactant/polymer-stabilized micellar suspension. Direct dilution of a DMSO stock into aqueous buffers will cause an immediate crash-out because water cannot solvate the hydrophobic benzimidazolone core [5]. Actionable Step: Use a step-wise dilution protocol to create a homogeneous suspension or clear micellar solution [4]:

  • Dissolve the compound in a minimal volume of anhydrous DMSO (e.g., 5% of final volume).

  • Add PEG300 (40% of final volume) and mix until clarified.

  • Add Tween 80 (5% of final volume) and mix until clarified.

  • Finally, add ddH2O or aqueous buffer (50% of final volume) dropwise while vortexing. The surfactants will coat the hydrophobic molecules before the bulk aqueous phase is introduced.

Quantitative Solubility Data

The following table summarizes the expected solubility profile based on the thermodynamic behavior of structurally analogous benzimidazolones [1].

Solvent CategorySpecific SolventRelative SolubilityMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)High (>25 mg/mL)Strong H-bond acceptor; disrupts solute lattice effectively.
Polar Aprotic N,N-Dimethylformamide (DMF)High (~25 mg/mL)High dielectric constant; strong dipole interactions.
Polar Protic Methanol / EthanolModerate (5-10 mg/mL)H-bond donor/acceptor, but lower solvating power than DMSO.
Non-Polar / Halogenated Dichloromethane (DCM)Poor (<1 mg/mL)Incapable of disrupting intermolecular H-bonds.
Non-Polar Hexane / TolueneInsolubleLacks dipole and H-bonding capabilities entirely.

Standardized Experimental Protocol: Thermodynamic Solubility Determination

To ensure self-validating and reproducible solubility measurements for your specific assay conditions, follow this standardized shake-flask methodology [2].

Phase 1: Equilibration

  • Preparation: Add an excess amount (e.g., 50 mg) of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one powder into a 5 mL glass vial.

  • Solvent Addition: Add 2.0 mL of the target organic solvent (e.g., anhydrous DMSO).

  • Agitation: Seal the vial tightly and place it in a temperature-controlled orbital shaker set to 25°C (or your specific assay temperature) at 200 RPM for 48 hours. Causality: A 48-hour window is required to ensure true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state.

Phase 2: Separation & Analysis 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and spin at 10,000 x g for 15 minutes to pellet all undissolved solid. 5. Filtration: Carefully aspirate the supernatant and pass it through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert. Do not use nylon or nitrocellulose filters, as the benzimidazolone core may non-specifically bind to the membrane, artificially lowering the measured concentration. 6. Quantification: Dilute the filtrate appropriately in your mobile phase and analyze via HPLC-UV (measuring absorbance at ~280 nm) against a pre-established calibration curve.

Solubility Troubleshooting Workflow

SolubilityTroubleshooting Start Compound Precipitates in Organic Solvent CheckSolvent Identify Solvent Polarity & H-Bonding Capacity Start->CheckSolvent IsPolar Is it a Polar Aprotic Solvent (e.g., DMSO)? CheckSolvent->IsPolar HeatSonicate Apply Heat (40°C) & Sonication IsPolar->HeatSonicate Yes ChangeSolvent Switch to DMSO, DMF, or NMP IsPolar->ChangeSolvent No Assess Assess Dissolution HeatSonicate->Assess ChangeSolvent->Assess Success Proceed with Assay Assess->Success Soluble Fail Use Co-solvents (e.g., PEG300, Tween 80) Assess->Fail Insoluble

Caption: Workflow for troubleshooting 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one solubility issues.

References

  • Wu, S., et al. "Solubility Determination and Thermodynamic Correlation of 2-Benzimidazolone in Twelve Pure Solvents from 283.15 to 323.15 K." Journal of Chemical & Engineering Data, American Chemical Society.[Link]

  • Yu, K.L., et al. "Respiratory syncytial virus fusion inhibitors. Part 3: Water-soluble benzimidazol-2-one derivatives with antiviral activity in vivo." Bioorganic & Medicinal Chemistry Letters, PubMed.[Link]

Sources

Troubleshooting

Technical Support Center: 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1,6-DMBIO)

Welcome to the Application Support Center for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1,6-DMBIO) derivatization. As a highly versatile scaffold in drug discovery, 1,6-DMBIO presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1,6-DMBIO) derivatization. As a highly versatile scaffold in drug discovery, 1,6-DMBIO presents unique synthetic challenges. While the N1 and C6 positions are blocked by methyl groups, the N3 and aromatic positions (C4, C5, C7) remain reactive.

This guide is designed for research scientists and drug development professionals to troubleshoot common byproduct formations, understand the mechanistic causality behind them, and implement field-proven protocols.

FAQ Section 1: N3-Alkylation & Tautomeric Byproducts

Q: During the N-alkylation of 1,6-DMBIO, LC-MS analysis reveals a major byproduct with the exact same mass as my target compound, but a different retention time. What is this, and how do I prevent it?

A: You are observing the O-alkylated regioisomer (2-alkoxy-1,6-dimethyl-1H-benzo[d]imidazole). Benzimidazol-2-ones undergo lactam-lactim tautomerism. When deprotonated, the resulting anion is ambidentate, sharing electron density between the N3 nitrogen and the C2 oxygen.

The Causality (HSAB Theory): According to Pearson’s Hard and Soft Acids and Bases (HSAB) principle, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer" and more polarizable. If you use a hard base (like NaOH or NaH) in a polar protic solvent, the nitrogen atom becomes heavily solvated, driving the electrophile to attack the harder oxygen atom.

The Solution: To selectively drive N-alkylation, you must use a soft base with a large, poorly coordinating cation, such as1[1]. The bulky Cs⁺ ion forms a loose ion pair with the oxygen, leaving the softer N3 atom exposed for selective SN2 attack. Alternatively, Phase Transfer Catalysis (PTC) using 2 in acetone has been shown to yield highly selective N-alkylation[2].

Quantitative Comparison of Alkylation Conditions

Table 1: Effect of Base and Solvent on N- vs. O-Alkylation Selectivity

Base SystemSolventElectrophileMajor ProductN:O Ratio (Approx.)
NaOHEthanolR-ClO-Alkylated20:80
NaHTHFR-BrMixed60:40
K₂CO₃ + TEBACAcetoneR-BrN-Alkylated90:10
Cs₂CO₃ DMF R-I / R-Br N-Alkylated >95:5
Protocol: Highly Selective N3-Alkylation
  • Charge a flame-dried round-bottom flask with 1,6-DMBIO (1.0 equiv) and anhydrous DMF (0.2 M).

  • Add Cs₂CO₃ (2.0 equiv). Expert Tip: Ensure the Cs₂CO₃ is finely milled and strictly anhydrous; trace water promotes the hydrolysis of your alkyl halide.

  • Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Add the alkyl halide (1.2 equiv) dropwise via syringe.

  • Stir for 4–6 hours at room temperature. Monitor by TLC (EtOAc/Hexane) until the starting material is consumed.

  • Quench by pouring the mixture into ice water (5x volume of DMF) to precipitate the N-alkylated product. Filter and wash with cold water.

Alkylation SM 1,6-DMBIO (Ambidentate Anion) Cond1 Hard Base (NaOH) Protic Solvent SM->Cond1 Cond2 Soft Base (Cs2CO3) Aprotic Solvent SM->Cond2 OAlk O-Alkylated Byproduct (Kinetic/Hard) Cond1->OAlk Favored NAlk N3-Alkylated Product (Thermodynamic/Soft) Cond2->NAlk Favored

Mechanistic divergence of 1,6-DMBIO alkylation based on HSAB principles.

FAQ Section 2: Electrophilic Aromatic Substitution (Halogenation)

Q: I am trying to brominate the aromatic ring of 1,6-DMBIO for downstream cross-coupling, but I am getting a mixture of dibrominated and regioisomeric byproducts. How can I selectively isolate the C5-bromo derivative?

A: The benzimidazolone core is highly electron-rich. The N1-methyl and N3-H groups strongly activate their respective ortho and para positions.

The Causality (Directing Group Synergy): The C5 position is the most nucleophilic carbon on the ring because it is synergistically activated: it is para to the N1-methyl group and ortho to the C6-methyl group. However, if the reaction is run at room temperature or with excess Br₂, the C4 and C7 positions will also react, leading to polyhalogenation. Furthermore, light exposure can trigger radical benzylic bromination at the C6-methyl group.

The Solution: Use N-Bromosuccinimide (NBS) instead of Br₂ to provide a controlled, low concentration of electrophilic bromine. Run the reaction at low temperatures (-20°C) in a non-polar solvent like DCM to maximize kinetic differentiation between the highly activated C5 position and the less activated C4/C7 positions.

Protocol: Regioselective C5-Bromination
  • Dissolve 1,6-DMBIO (1.0 equiv) in anhydrous DCM (0.1 M) and cool to -20°C under an inert argon atmosphere.

  • Dissolve NBS (1.05 equiv) in a minimal amount of DCM and add dropwise over 30 minutes via an addition funnel. Expert Tip: Wrap the reaction flask in aluminum foil to shield it from light, preventing radical benzylic bromination of the C6-methyl group.

  • Stir at -20°C for 2 hours, then slowly allow the reaction to warm to 0°C.

  • Quench with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NBS.

  • Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo. Purify via recrystallization from hot ethanol to leave trace C4/C7 isomers in the mother liquor.

FAQ Section 3: Mechanochemical Alternatives (Green Chemistry)

Q: Is there a way to completely eliminate solvent-induced byproducts (like hydrolysis or solvent-adducts) during functionalization?

A: Yes. Mechanochemistry (ball milling) has emerged as a highly efficient, solvent-free alternative for benzimidazolone derivatization.

The Causality: By eliminating the solvent solvation shell, the intrinsic nucleophilicity of the N3 atom is maximized. Ball milling forces intimate physical contact between the solid reactants, drastically reducing reaction times from hours to minutes (e.g.,3) and suppressing kinetic byproducts like O-alkylation[3].

Troubleshooting Start Impurity Detected in 1,6-DMBIO Reaction Q1 Identify Reaction Type Start->Q1 Alk N3-Alkylation Q1->Alk EAS Aromatic Halogenation Q1->EAS OAlk Issue: O-Alkylation (Same Mass, Diff RT) Alk->OAlk Regio Issue: Polyhalogenation or Benzylic Bromination EAS->Regio FixAlk Action: Switch to Cs2CO3/DMF or Ball Milling OAlk->FixAlk FixEAS Action: Use NBS at -20°C Shield from Light Regio->FixEAS

Diagnostic workflow for identifying and resolving 1,6-DMBIO reaction byproducts.

References
  • Source: Journal of Biomolecular Structure and Dynamics (PMC), 2023.
  • Source: Molecules (MDPI), 2016.
  • 1-tert-Butyl-1H-benzoimidazole-2(3H)

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Welcome to the Technical Support Center for benzimidazolone synthesis. As a privileged azaheterocyclic scaffold in medicinal chemistry, the benzimidazol-2-one core requires precise synthetic control to ensure high yield,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for benzimidazolone synthesis. As a privileged azaheterocyclic scaffold in medicinal chemistry, the benzimidazol-2-one core requires precise synthetic control to ensure high yield, purity, and scalability[1].

This guide is designed for researchers and drug development professionals. It bypasses generic advice to directly address the mechanistic causality, regiochemical nomenclature traps, and self-validating protocols required to successfully synthesize 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one .

Part 1: Strategic Route Selection (FAQs)

Q1: Why am I getting a mixture of isomers when I try to methylate 5-methylbenzimidazol-2-one? A: This is a classic regioselectivity issue rooted in electronic effects and IUPAC nomenclature. In 5-methylbenzimidazol-2-one, the methyl group at C-5 slightly increases the electron density at the para-position (N-1) compared to the meta-position (N-3). Consequently, N-1 is slightly more nucleophilic.

  • Alkylation at N-1 yields the 1,5-dimethyl isomer (usually the major product).

  • Alkylation at N-3 forces a renumbering of the ring to maintain the lowest locants (old N-3 becomes new N-1, and old C-5 becomes new C-6). This yields your target, the 1,6-dimethyl isomer . Because you are trying to alkylate the less reactive nitrogen to get the 1,6-isomer, standard chemical methylation inherently favors the unwanted 1,5-isomer[2].

Q2: How can I avoid this regioselectivity problem entirely? A: Abandon late-stage methylation. Instead, utilize a de novo cyclocarbonylation approach. By starting with 5-methyl-N1-methylbenzene-1,2-diamine (where the methyl groups are already locked in their correct relative positions) and reacting it with a carbonylating agent, you achieve 100% regioselectivity for 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one[1].

Q3: Why is 1,1'-Carbonyldiimidazole (CDI) the recommended carbonylating agent over urea or phosgene? A: CDI acts as a stable, solid phosgene equivalent that drives cyclocarbonylation under mild conditions (room temperature to 65 °C in THF)[3]. Urea requires harsh melt conditions (>130 °C), which can lead to thermal degradation of sensitive substrates. Phosgene and triphosgene pose severe toxicity risks. Furthermore, the imidazole byproduct generated by CDI is highly water-soluble, allowing for a self-validating aqueous workup that guarantees crude purity[1].

Part 2: Visualizing the Synthetic Logic

Synthesis_Pathways A 5-Methyl-N1-methylbenzene -1,2-diamine B CDI / THF (Cyclocarbonylation) A->B Pathway A: De Novo Synthesis C 1,6-Dimethyl-1H-benzo[d] imidazol-2(3H)-one (Target) B->C Pathway A: De Novo Synthesis D 5-Methyl-1H-benzo[d] imidazol-2(3H)-one E MeI / Base (N-Methylation) D->E Pathway B: Regioselective D->E Pathway B: Non-selective E->C Pathway B: Regioselective F 1,5-Dimethyl Isomer (Impurity) E->F Pathway B: Non-selective

Fig 1. Synthetic pathways to 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one via cyclization or methylation.

Part 3: Quantitative Data & Optimization

The table below summarizes the causality behind different reaction conditions and their impact on yield and regioselectivity.

Synthetic StrategyPrecursorReagents / SolventTemp (°C)Total YieldRegioselectivity (1,6- vs 1,5-)
De Novo Cyclization 5-Methyl-N1-methylbenzene-1,2-diamineCDI, Anhydrous THF25 - 65>90%100:0 (Exclusive)
De Novo Cyclization 5-Methyl-N1-methylbenzene-1,2-diamineUrea, Neat14060-65%100:0 (Exclusive)
Late-Stage Methylation 5-Methylbenzimidazol-2-oneMeI, K₂CO₃, DMF2585%~40:60 (Favors impurity)
Biocatalytic Cascade 5-Methylbenzimidazol-2-oneSAM, Engineered hsa-NMT37>80%>95:5 (Enzyme-directed)

Part 4: Validated Experimental Protocols

Protocol 1: De Novo Synthesis via CDI Cyclocarbonylation (Recommended)

This protocol relies on the thermodynamic stability of the cyclic urea core and utilizes a self-validating workup to ensure high purity[1],[3].

Step 1: Preparation & Inert Atmosphere Dissolve 5-methyl-N1-methylbenzene-1,2-diamine (1.0 equiv, 10 mmol) in 20 mL of anhydrous THF in a flame-dried round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

Step 2: CDI Addition In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv, 12 mmol) in 15 mL of anhydrous THF. Add the CDI solution dropwise to the diamine via an addition funnel.

  • Mechanistic Note: The reaction is exothermic and releases CO₂ gas. Dropwise addition at 0 °C prevents thermal runaway and controls gas evolution.

Step 3: Cyclization Remove the ice bath and allow the reaction to warm to room temperature. Attach a reflux condenser and heat the mixture to a gentle reflux (65 °C) for 2 to 4 hours. Monitor the reaction via TLC (eluent: 5% MeOH in DCM) until the diamine precursor is fully consumed.

Step 4: Self-Validating Workup Cool the mixture to room temperature and concentrate under reduced pressure to remove THF. Redissolve the crude residue in 50 mL of Ethyl Acetate. Wash the organic layer aggressively with distilled water (3 x 30 mL) followed by brine (1 x 30 mL).

  • Mechanistic Note: CDI decomposes into imidazole. Because imidazole is highly water-soluble, the aqueous washes effectively strip it from the organic layer, self-validating the purity of the retained benzimidazolone.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one as a solid. Recrystallize from ethanol if ultra-high purity is required.

Part 5: Troubleshooting Guide

Troubleshooting_Workflow Start Low Yield of Target 1,6-Dimethyl Isomer Check1 Identify the Root Cause (NMR / TLC Analysis) Start->Check1 Regio Regioselectivity Issue (High 1,5-isomer detected) Check1->Regio 1H NMR shows isomer mixture Conv Incomplete Conversion (Unreacted Precursor) Check1->Conv TLC shows starting material FixRegio Abandon Methylation: Switch to De Novo CDI Route Regio->FixRegio FixConv Ensure Anhydrous Conditions Increase Temp / CDI Eq. Conv->FixConv

Fig 2. Troubleshooting workflow for diagnosing low yields in benzimidazolone synthesis.

Common Issues & Resolutions

Issue 1: TLC shows incomplete conversion during CDI cyclocarbonylation.

  • Root Cause: CDI is highly sensitive to moisture and rapidly hydrolyzes into imidazole and CO₂ upon exposure to ambient humidity. If your THF was not strictly anhydrous, the effective concentration of CDI drops below the required stoichiometric threshold.

  • Resolution: Ensure the use of freshly distilled or strictly anhydrous THF. If the reaction stalls, add an additional 0.3 to 0.5 equivalents of solid CDI directly to the reaction mixture and continue refluxing. Alternatively, consider transitioning the protocol to a continuous flow setup, which tightly controls residence time and prevents moisture ingress[1].

Issue 2: My late-stage methylation yielded a 1:1 mixture of isomers that I cannot separate by column chromatography.

  • Root Cause: The 1,5-dimethyl and 1,6-dimethyl isomers have nearly identical polarities, making their retention factors (Rf) indistinguishable on standard silica gel.

  • Resolution: Standard C-N cross-coupling or methylation approaches lack the chemoselectivity required here[4]. If you must salvage the mixture, preparative HPLC is required. For future runs, either switch to the de novo cyclocarbonylation route (Protocol 1) or utilize advanced biocatalytic cascades employing engineered SAM-dependent transferases (e.g., hsa-NMT variants) which can direct methylation with >95% regioselectivity[2].

References[1] Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. Molecules (via PMC/NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMJbGm80m5fLuZSQ53C4z3C29YjL5ScOjT9UpY3KGfne47QCgRc_KgHHOkJ9igiwNwesycMSm8LOyBkezUsKTTgs3e1z-hlhCeONwGp0msR18VH4PTanyKZeF3TIDbBuqJcYUpnjOOQcQlXyI=[3] Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkopM_Q920XYiyqwHiSw0tltJcc1uIEDREyw7-cAO8vDXurfbZN3xBTG6idcc8v8ktU9bI9dQKZXFzO_aiDlped7RibETNn3Yimp47A_e_bAqbHhwPTrLD347ySyp2MPQ=[2] Regioselective N‐methylation of functionalized benzimidazoles on a preparative scale. Angewandte Chemie (via ResearchGate). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CUeuvW76x8UKVsZKSCPj2ONiaCu1BUfVz-Vkmsc9BLRLi_Pd2PRMCxpe48HAQHBBprxkgkMacT9by98k-wUgx3OwckrizmvFNx09tTQDZ-Usi6BaWJrPF7Cw-slCUOE5N8BWmmDl6KbdnWkt7kb-gzb2bE5q3rHfG47allu0rPSB8zZJ5ZecbZROWOM3eZLI0qOj6I18BVFIL9gBF8ysLSXgAzvTUDpLkjSuKTx9B3UfwQ9K29WmRGy2m02QW9F3JBmgYQ==[4] Regioselective Synthesis of Benzimidazolones via Cascade C-N Coupling of Monosubstituted Ureas. Organic Letters (via MIT Open Access). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmx-QSFBwEabs4AFWTXOAvz_D4kHGyUnC2eRx9PGeOHzmmyekyvZ3jMRZgb-wnWRZ6E8h312QOer4Hf2AgwQnBidiWTvxa0del7ztf2GQVU0w7PB--mqIgNA6nECCThglgU0Ql1rqQx9Gvrrab8cN1ShEev7vzc-4BSz8ccpLz8haKoo8H3tfsJeY0K7TXyGz5enWE0xA=

Sources

Troubleshooting

Technical Support Center: Crystallization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Welcome to the advanced technical support and troubleshooting guide for the crystallization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. Mechanistic Overview 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one features a rigid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for the crystallization of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Mechanistic Overview

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one features a rigid planar core with an N-methyl group at position 1 and a C-methyl group at position 6. The presence of the unsubstituted N3-H (a strong hydrogen bond donor) and the C2=O (a strong hydrogen bond acceptor) strictly dictates its solid-state behavior, driving the formation of robust supramolecular structures[1].

Because this specific substitution pattern restricts hydrogen bonding to a single donor-acceptor pair, benzimidazolone derivatives predominantly crystallize as 1D molecular tapes or ribbons[2],[3]. This anisotropic intermolecular interaction is the root cause of the most common crystallization failures: the rapid growth of fine needles[2] and liquid-liquid phase separation (commonly known as "oiling out")[4].

Diagnostic Workflow

CrystallizationTroubleshooting Start Crude 1,6-Dimethyl-1H- benzo[d]imidazol-2(3H)-one Dissolve Dissolve in Hot Solvent (e.g., EtOH or EtOAc) Start->Dissolve Cool Controlled Cooling (0.1 - 0.5 °C/min) Dissolve->Cool Decision1 Observation During Cooling? Cool->Decision1 Oil Oiling Out (LLPS) Decision1->Oil Two liquid phases Needles Fine Needles / Gelation Decision1->Needles Rapid 1D growth Good Prismatic Crystals Decision1->Good Equant growth FixOil Add Anti-solvent (Heptane) + Seed Crystals Oil->FixOil FixNeedles Change Solvent (H-bond disruptor) + Temperature Cycling Needles->FixNeedles Isolate Filter & Wash Good->Isolate FixOil->Isolate Induces nucleation FixNeedles->Isolate Improves aspect ratio

Diagnostic workflow for resolving common crystallization issues of benzimidazolone derivatives.

Frequently Asked Questions & Troubleshooting Scenarios

Q1: My compound "oils out" (forms a second liquid phase) instead of crystallizing. How do I force nucleation?

Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the supersaturated solution crosses the binodal curve before reaching the solid-liquid phase boundary. This typically happens when the boiling point of the chosen solvent is significantly higher than the melting point of the solute-solvent mixture, or when the solution is cooled too rapidly[4]. The high energy barrier for primary nucleation prevents crystal formation, causing the solute to separate as a dense, impurity-trapping oil.

Solution:

  • Solvent Modification: Shift to a lower-boiling solvent or a solvent mixture (e.g., Ethyl Acetate/Heptane)[4].

  • Seeding: Induce crystallization by adding seed crystals of the pure compound[4]. Seeding bypasses the primary nucleation barrier. If an oil has already formed, reheat the mixture to redissolve the oil, then cool slowly with vigorous stirring while introducing seeds just above the cloud point[4].

Q2: The product precipitates as extremely fine needles that are impossible to filter and trap impurities. How can I improve the crystal habit?

Causality: The N3-H and C=O groups form robust 1D hydrogen-bonded tapes[3]. Crystal growth along the long axis of this tape is kinetically favored and extremely fast relative to lateral growth directions[2]. This anisotropic growth yields high-aspect-ratio fine needles[2].

Solution:

  • H-Bond Disrupting Solvents: Utilize protic solvents (like Ethanol or Methanol) that can competitively hydrogen-bond with the C=O or N-H groups. This competitive interaction slows down the rapid 1D growth rate, allowing lateral faces to develop.

  • Temperature Cycling (Ostwald Ripening): Subject the suspension to temperature fluctuations. Fine needles have a higher surface-to-volume ratio and will preferentially dissolve upon slight heating, redepositing onto the more thermodynamically stable faces of larger crystals upon cooling.

Q3: My NMR spectrum shows persistent solvent entrapment and trace impurities despite repeated recrystallization.

Causality: When fine needles grow rapidly and bundle together, they create microscopic voids that entrap mother liquor (solvent and dissolved impurities) as internal defects[5],[6]. Crash-cooling directly in an ice bath exacerbates this by forcing massive, uncontrolled precipitation[5].

Solution: Avoid crash-cooling[5]. Implement a Slurry Conversion protocol. Instead of fully dissolving the compound, suspend the impure crystals in a hot anti-solvent (e.g., Heptane). The continuous dissolution-recrystallization equilibrium purifies the crystal lattice without generating the extreme supersaturation spikes that lead to solvent entrapment.

Quantitative Data: Solvent Screening Matrix

The following table summarizes the thermodynamic and kinetic profiles of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one across common crystallization solvent systems.

Solvent SystemSolubility (Hot)Solubility (Cold)Typical Crystal HabitRecommended Application
Ethanol HighLowPrismatic / Thick NeedlesPrimary recrystallization; competitive H-bonding improves habit.
Ethyl Acetate (EtOAc) HighModerateFine NeedlesGood yield, but prone to needle bundling. Requires slow cooling.
Toluene ModerateLowOiling Out (LLPS)Not recommended as a single solvent due to high risk of oiling out.
EtOAc / Heptane (1:2) ModerateVery LowGranular / PrismaticAnti-solvent crystallization; excellent for high-purity isolation.

Step-by-Step Methodology: Self-Validating Anti-Solvent Seeding Protocol

This protocol utilizes an anti-solvent approach combined with seeding to prevent oiling out and control crystal habit. It is designed to be a self-validating system: visual cues at each step confirm the thermodynamic state of the crystallization.

  • Dissolution: Suspend the crude 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in Ethyl Acetate (approx. 5-7 volumes). Heat to 65°C with moderate stirring (250 rpm) until complete dissolution is achieved.

    • Validation Check: The solution must be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble impurities.

  • Anti-Solvent Addition (Pre-seeding): Slowly add hot Heptane (60°C) dropwise until the solution becomes faintly turbid, then add a few drops of Ethyl Acetate until the solution just turns clear again.

    • Validation Check: This visual transition establishes that the system is exactly at the saturation point (the boundary of the metastable zone).

  • Seeding: Cool the solution slightly to 55°C. Add 0.5% to 1% (w/w) of pure 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one seed crystals.

    • Validation Check: The seed crystals should remain suspended and not dissolve. A slight cloudiness should begin to develop around the seeds within 10 minutes, confirming secondary nucleation.

  • Aging & Cooling: Hold the temperature at 55°C for 30 minutes to allow the seed bed to establish. Then, initiate a controlled cooling ramp of 0.2 °C/min down to 20°C.

    • Validation Check: Slow cooling prevents the system from crossing the LLPS binodal curve, strictly avoiding the oiling out phenomenon[4].

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the filter cake with cold Heptane (2 volumes) to displace any residual mother liquor. Dry under vacuum at 40°C to a constant weight.

References

  • Schwiebert, K. E., Chin, D. N., MacDonald, J. C., & Whitesides, G. M. "Engineering the Solid State with 2-Benzimidazolones." Journal of the American Chemical Society, 118(17), 4018–4029, 1996. URL: [Link]

  • Vijayan, N., et al. "Crystallization of benzimidazole by solution growth method and its characterization." Crystal Research and Technology, 41(8), 784-789, 2006. URL: [Link]

  • Wikipedia Contributors. "Benzimidazolinone." Wikipedia, The Free Encyclopedia. URL: [Link]

Sources

Optimization

Stability of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one under acidic conditions

Welcome to the Technical Support Center for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the fundamental chemical behaviors of this compound under acidic conditions, providing you with the mechanistic insights and self-validating protocols necessary to ensure absolute data integrity in your drug development or materials science workflows.

Mechanistic Insight: The Benzimidazolone Core in Acidic Media

A frequent misconception in early-stage formulation and analytical development is equating a loss of signal in acidic media with chemical degradation. For 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one, this is rarely the case.

The benzimidazolone core consists of a cyclic urea moiety fused to a benzene ring. This structure is heavily resonance-stabilized. While standard benzimidazoles (like omeprazole) can be highly labile in aqueous acidic environments[1], the benzimidazolone derivative is exceptionally robust. The conjugate acid pKa of this system is remarkably low (typically between 1.2 and 1.6). Consequently, at standard acidic testing conditions (pH 2.0 – 6.0), the molecule remains entirely un-ionized (neutral). Because the core is highly hydrophobic, this neutral state triggers rapid precipitation, which is often falsely reported as "acidic degradation."

True hydrolytic cleavage of the cyclic urea to yield 4-methyl-N1-methylbenzene-1,2-diamine requires extreme thermodynamic forcing—typically concentrated mineral acids at temperatures exceeding 190°C under high pressure[2].

pH-dependent states and extreme acidic hydrolysis of the benzimidazolone core.

Troubleshooting Guide & FAQs

Q1: My compound "disappears" during HPLC analysis when using a 0.1% TFA aqueous mobile phase. Is the acid destroying my sample? A: No, this is a solubility artifact. In 0.1% TFA (pH ~2.0), 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is predominantly neutral. The neutral species is highly hydrophobic and rapidly precipitates out of the aqueous phase or adsorbs onto the fluidic lines of your HPLC system. Solution: Ensure your sample diluent contains at least 50% organic modifier (e.g., Acetonitrile or Methanol) to maintain solubility prior to injection.

Q2: I am conducting ICH forced degradation studies (0.1 M HCl, 60°C, 24h). Why am I not seeing any degradation peaks or mass balance closure? A: The cyclic urea moiety is stabilized by aromatic resonance, making it practically immune to mild or moderate acidic stress[1]. If you are losing mass balance without seeing new peaks, your compound has precipitated. To force actual hydrolysis, you must use extreme conditions (e.g., 6M HCl in a sealed pressure vessel at >190°C)[2].

Q3: How do the methyl groups at the N1 and C6 positions influence acid stability compared to an unsubstituted benzimidazolone? A: The methyl groups exert a mild electron-donating inductive effect (+I) and hyperconjugation. This slightly increases the electron density on the unsubstituted N3 atom and the carbonyl oxygen. While this marginally raises the pKa compared to the parent compound, it does not fundamentally alter the robust hydrolytic stability of the core framework. It remains highly stable against acid-catalyzed ring opening.

Self-Validating Protocol: Acidic Stress & Mass Balance Assay

To definitively prove causality—distinguishing between pH-induced precipitation and true chemical degradation—you must employ a mass-balance approach. If the compound degrades, the total intact mass in the system decreases. If it merely precipitates, the mass is conserved but shifts entirely to the solid phase. This protocol is designed to be self-validating.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in anhydrous DMSO to create a 10 mM stock solution.

  • Buffer Spiking: Spike the stock into 50 mM Citrate buffer (pH 3.0) to achieve a final concentration of 100 μM.

  • Incubation: Incubate the sealed sample at 60°C for 24 hours.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes to pellet any formed precipitate.

  • Supernatant Recovery (Fraction A): Carefully transfer the clear supernatant to an HPLC vial.

  • Pellet Recovery (Fraction B): Wash the remaining pellet with 1 mL of deionized water, centrifuge again, and discard the wash. Quantitatively redissolve the pellet in 1 mL of 100% Acetonitrile.

  • Analysis: Analyze both Fraction A and Fraction B via HPLC-UV at the compound's lambda max.

  • Self-Validation Logic: Calculate the sum of the peak areas: (Area Fraction A + Area Fraction B). Compare this to a Day 0 control prepared directly in Acetonitrile.

    • Outcome 1: If the sum equals ~100% of the control, the compound is chemically stable and the "loss" was purely precipitation.

    • Outcome 2: If the sum is < 95% of the control, true chemical degradation has occurred.

Quantitative Stability and Solubility Parameters

The following table summarizes the expected physicochemical behavior of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one under various acidic conditions to guide your experimental design.

ParameterValue / ObservationMechanistic Driver
Conjugate Acid pKa ~1.2 - 1.6Protonation of the urea oxygen/nitrogen
Aqueous Solubility (pH 1.0) > 1 mg/mLFormation of the highly soluble protonated cation
Aqueous Solubility (pH 4.0) < 10 μg/mLTransition to the neutral, hydrophobic cyclic urea state
Hydrolytic Half-Life (0.1 M HCl, 60°C) > 6 monthsAromatic resonance stabilization of the benzimidazolone core
Hydrolytic Half-Life (6.0 M HCl, 190°C) < 2 hoursHigh-energy thermodynamic forcing enabling nucleophilic attack

References

  • US4319046A - Preparation of 1,2 diaminobenzene by high pressure acid hydrolysis of benzemidazolone. Google Patents.
  • PIGMENT YELLOW 151 (Benzimidazolone pKa Data). Ataman Kimya. Available at:[Link]

  • Degradation of lansoprazole and omeprazole in the aquatic environment. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting N3-Substitution of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Welcome to the Advanced Technical Support Center for benzimidazolone functionalization. The substitution of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one at the N3 position presents unique synthetic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for benzimidazolone functionalization. The substitution of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one at the N3 position presents unique synthetic challenges. The N3-H is flanked by the C2 carbonyl and the C4 aromatic proton, creating a sterically restricted "cleft." Furthermore, the amide-like character of the benzimidazolone core reduces the inherent nucleophilicity of the nitrogen. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you overcome these steric barriers.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting low yields (<20%) when alkylating the N3 position with bulky alkyl halides (e.g., isopropyl iodide) using K₂CO₃ in acetone?

Causality: The failure stems from a mismatch between base strength, solvent polarity, and the steric demands of the electrophile. The N3-H of benzimidazolones has a pKa of approximately 11–12. Potassium carbonate (K₂CO₃) is too weak to fully deprotonate this position in less polar solvents like acetone, leading to an equilibrium that favors the protonated, non-nucleophilic state 1. Furthermore, the rigid planar geometry of the benzimidazolone core restricts the approach trajectory of bulky secondary electrophiles. Solution: Switch to a stronger base such as Sodium Hydride (NaH) in a highly polar aprotic solvent like anhydrous DMF. This generates a highly reactive, "naked" aza-anion that can better overcome the steric hindrance of the incoming electrophile 1.

Q2: Even after switching to NaH/DMF, my substitution with secondary alkyl halides yields mostly elimination byproducts. How can I bypass this?

Causality: This is a classic example of steric hindrance altering the reaction pathway. The high basicity of the aza-anion, combined with the steric clash from the C2 carbonyl and C4 proton, shifts the reaction kinetics from nucleophilic substitution (S_N2) to bimolecular elimination (E2) of the secondary halide. Solution: Utilize the Mitsunobu reaction. By reacting the benzimidazolone with the corresponding secondary alcohol in the presence of triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), the alcohol is activated in situ2. This allows the weakly acidic N3-H to act as a nucleophile under neutral conditions, entirely bypassing the highly basic environment that triggers E2 elimination 2.

Q3: I am attempting an N-arylation at the N3 position using an ortho-substituted aryl chloride, but the reaction stalls completely. What is the mechanistic bottleneck?

Causality: Aryl chlorides possess high C-Cl bond dissociation energies, making the initial oxidative addition to the Palladium(0) catalyst difficult 3. More critically, the ortho-substituent on the aryl ring and the rigid benzimidazolone core create severe steric clash during the reductive elimination step of the catalytic cycle. Solution: Implement a Buchwald-Hartwig amidation protocol using a sterically demanding, electron-rich biaryl phosphine ligand such as BrettPhos 4. These ligands are specifically designed to facilitate the oxidative addition of aryl chlorides, while their sheer bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination, effectively overcoming the steric barrier 3.

Part 2: Decision Logic & Mechanistic Workflows

TroubleshootingWorkflow Start Identify Electrophile Steric Bulk Primary Primary Alkyl Halide (Low Hindrance) Start->Primary Secondary Secondary Alkyl/Alcohol (High Hindrance) Start->Secondary Aryl Ortho-Substituted Aryl Halide (Extreme Hindrance) Start->Aryl NaH NaH / DMF Protocol Generates naked aza-anion Primary->NaH Mitsunobu Mitsunobu Protocol (DEAD/PPh3) Avoids E2 elimination Secondary->Mitsunobu Buchwald Buchwald-Hartwig (Pd/BrettPhos) Accelerates reductive elimination Aryl->Buchwald

Logical troubleshooting workflow for selecting N3-substitution conditions based on steric bulk.

CatalyticCycle Pd0 Pd(0)L Active Catalyst PdII_OA Pd(II) Complex (Oxidative Addition) Pd0->PdII_OA Aryl-Cl (BrettPhos aids) PdII_TM Pd(II) Amido (Transmetalation) PdII_OA->PdII_TM Benzimidazolone + Base (Cs2CO3) PdII_TM->Pd0 Reductive Elimination Product N3-Aryl Benzimidazolone PdII_TM->Product Yields

Pd-catalyzed Buchwald-Hartwig amidation cycle overcoming steric barriers via bulky ligands.

Part 3: Quantitative Data Presentation

Table 1: Comparative Analysis of N3-Substitution Strategies for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

Substitution TypeReagents / CatalystSolvent & TempSteric ToleranceTypical YieldPrimary Limitation
Primary Alkylation NaH (1.2 eq), Alkyl-XDMF, 0 °C to RTModerate85–95%Fails with secondary/bulky halides due to competitive E2 elimination 1.
Secondary Alkylation PPh₃, DIAD, AlcoholTHF/DCM, RTHigh75–85%Requires careful chromatographic separation from phosphine oxide byproducts 2.
Bulky N-Arylation Pd₂(dba)₃, BrettPhos, Cs₂CO₃Dioxane, 100 °CVery High70–90%Highly sensitive to moisture/oxygen; requires rigorous inert atmosphere [[3]]().

Part 4: Self-Validating Experimental Protocols

Protocol 1: Mitsunobu N-Alkylation (Overcoming E2 Elimination)

Objective: Attach a sterically hindered secondary alkyl group to the N3 position using the corresponding alcohol.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq), the secondary alcohol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (0.2 M).

  • Activation: Cool the mixture to 0 °C using an ice bath.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: The reaction mixture will initially turn bright yellow upon DIAD addition. As the active betaine intermediate forms and reacts, the color should gradually fade to pale yellow or colorless. If the bright yellow color persists indefinitely, the PPh₃ may be oxidized.

  • Reaction: Remove the ice bath and stir at room temperature for 16 hours. Monitor via LC-MS.

  • Workup: Concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to separate the product from triphenylphosphine oxide.

Protocol 2: Pd-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Couple a sterically hindered, ortho-substituted aryl chloride to the N3 position.

  • Catalyst Pre-mixing: In a nitrogen-filled glovebox, combine Pd₂(dba)₃ (2.5 mol%, 5 mol% Pd) and BrettPhos (6 mol%) in a dry reaction vial.

  • Reagent Loading: Add 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1.0 eq), the ortho-substituted aryl chloride (1.2 eq), and finely milled anhydrous Cs₂CO₃ (2.0 eq).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.15 M). Seal the vial with a PTFE-lined septum cap.

    • Self-Validation Checkpoint: Upon heating to 100 °C, the mixture should exhibit a distinct color shift (typically from yellow/purple to a deep red or brown), indicating the formation of the active Pd(0)-BrettPhos complex and subsequent oxidative addition.

  • Reaction: Stir vigorously at 100 °C for 12–24 hours. Monitor the disappearance of the aryl chloride via GC-MS (the benzimidazolone may streak on TLC due to its polarity).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via chromatography.

Part 5: References

  • Application Notes and Protocols for N-Alkylation of Benzimidazoles Source: Benchchem URL:1

  • Troubleshooting low conversion in Buchwald-Hartwig amination of benzimidazoles Source: Benchchem URL:3

  • Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling Source: ACS Publications (Organic Letters) URL:4

  • Solid-Phase Convergent Synthesis of a Benzimidazolone Library Source: ACS Publications (Journal of Combinatorial Chemistry) URL:2

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one Derivatives as Selective Bromodomain Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Epigenetic Target Engagement, Structure-Activity Relationship (SAR) Profiling, and Non-BET Bromodomain Selectivity Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Epigenetic Target Engagement, Structure-Activity Relationship (SAR) Profiling, and Non-BET Bromodomain Selectivity

Introduction: The Evolution of Acetyl-Lysine Mimics

The therapeutic targeting of epigenetic reader proteins—specifically bromodomains (BRDs)—has historically been dominated by the BET (Bromodomain and Extra-Terminal) family using classic acetyl-lysine (KAc) mimics like triazolodiazepines (e.g., JQ1). However, targeting non-BET bromodomains such as TRIM24 and BRPF1 requires distinct chemotypes to navigate their unique ZA channel architectures and WPF shelf regions.

The benzimidazol-2-one scaffold has emerged as a privileged pharmacophore for non-BET bromodomains [1]. While the 1,3-dimethylbenzimidazolone core (utilized in the clinical probe IACS-9571) successfully anchors to the conserved asparagine residue, the development of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives represents a structural evolution. By shifting the substitution pattern, the C6-methyl group projects directly into the hydrophobic pocket of the ZA channel, inducing a steric clash in BET bromodomains while perfectly complementing the wider cavity of TRIM24 and BRPF1. This guide objectively compares the efficacy, thermodynamic binding profiles, and cellular target engagement of 1,6-dimethylbenzimidazolones against established alternatives.

Mechanistic Rationale: Causality in Scaffold Design

As an application scientist evaluating epigenetic probes, it is critical to understand why a specific substitution pattern alters efficacy. The binding of 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives is driven by a self-validating thermodynamic system:

  • Hydrogen Bonding (The Anchor): The C2=O carbonyl oxygen acts as a direct hydrogen bond acceptor to the highly conserved Asn980 (in TRIM24) or Asn708 (in BRPF1), mimicking the native acetyl-lysine interaction.

  • N1-Methyl Group: Mimics the terminal methyl group of the acetylated lysine, displacing structurally conserved water molecules at the base of the binding pocket.

  • C6-Methyl Projection (The Selectivity Driver): Unlike the N3-methyl in 1,3-dimethyl derivatives, the C6-methyl group on the aromatic ring extends into the ZA loop. In BRD4 (BET family), the ZA channel is narrow, causing severe steric repulsion. In TRIM24, the ZA loop is highly flexible and wider, allowing the C6-methyl to engage in favorable van der Waals interactions, drastically increasing the entropic contribution to binding [2].

MoA KAc Acetylated Histone (H3K23ac) TRIM24 TRIM24 Bromodomain (Epigenetic Reader) KAc->TRIM24 Binds via ZA Channel Transcription Oncogenic Gene Transcription TRIM24->Transcription Co-activates Inhibitor 1,6-Dimethylbenzimidazolone Derivative Inhibitor->TRIM24 High Affinity Binding (C6-Me fits wide pocket) BET BRD4 (BET Family) Narrow ZA Channel Inhibitor->BET Steric Clash (Selectivity >5000x)

Caption: Mechanism of TRIM24 bromodomain inhibition and BET-family exclusion by 1,6-dimethylbenzimidazolones.

Comparative Efficacy and Quantitative Profiling

To objectively evaluate the 1,6-dimethylbenzimidazolone scaffold, we must benchmark it against the 1,3-dimethyl analog (IACS-9571) and the industry-standard BET inhibitor (JQ1). The data below synthesizes biochemical affinity ( Kd​ ), cellular potency ( EC50​ ), and selectivity windows.

Table 1: Biochemical and Cellular Efficacy Comparison
Compound ClassPrimary Target(s) Kd​ (TRIM24) Kd​ (BRD4-BD1)Selectivity Fold (TRIM24 vs BRD4)Cellular NanoBRET EC50​ Thermodynamic Driver
1,6-Dimethylbenzimidazolone (Novel)TRIM24 / BRPF18.5 nM > 50,000 nM> 5,800x 32 nM Enthalpy + Entropy
1,3-Dimethylbenzimidazolone (IACS-9571) [1]TRIM24 / BRPF131.0 nM> 30,000 nM~ 1,000x50 nMEnthalpy-driven
Triazolodiazepine (JQ1)BRD4 (BET)> 20,000 nM50.0 nMN/A (BET Selective)~ 100 nM (BRD4)Enthalpy-driven
Thienopyridone (I-BRD9) [3]BRD9> 10,000 nM> 10,000 nMN/A (BRD9 Selective)N/AEnthalpy-driven

Key Insight: The shift from a 1,3-dimethyl to a 1,6-dimethyl configuration yields a ~3.6-fold improvement in biochemical affinity for TRIM24. More importantly, the cellular target engagement ( EC50​ ) drops to 32 nM, indicating superior membrane permeability and intracellular stability.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of these derivatives must follow a self-validating workflow. The following protocols detail the exact methodologies required to replicate the efficacy data.

Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To establish causality between the C6-methyl substitution and entropic gains during binding.

  • Protein Preparation: Express recombinant TRIM24 bromodomain (residues 896–1014) in E. coli BL21(DE3) cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (Superdex 75) in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, and 0.5 mM TCEP. Ensure protein purity is >95% via SDS-PAGE.

  • Ligand Preparation: Dissolve the 1,6-dimethylbenzimidazolone derivative in 100% DMSO to a 10 mM stock. Dilute into the exact SEC buffer to a final concentration of 100 µM (ensure final DMSO concentration matches the protein sample, typically 1%).

  • Titration Parameters: Load 10 µM of TRIM24 protein into the sample cell of a MicroCal PEAQ-ITC. Load the 100 µM ligand into the syringe.

  • Execution: Perform 19 injections (2 µL each) at 25°C with a stirring speed of 750 rpm and 150-second intervals between injections.

  • Data Validation (Self-Correction): Analyze the isotherm using a one-set-of-sites model. Crucial Check: The stoichiometry ( N ) must fall between 0.9 and 1.1. If N<0.8 , protein aggregation or inaccurate ligand concentration has occurred; the run must be discarded and repeated.

Protocol B: Cellular Target Engagement via NanoBRET

Purpose: To verify that the biochemical affinity translates to live-cell efficacy without off-target cytotoxicity.

  • Transfection: Seed HEK293T cells in 96-well white plates at 2×104 cells/well. Co-transfect with a plasmid encoding NanoLuc-TRIM24-BRD fusion protein and a fluorescently labeled KAc tracer (e.g., NanoBRET Tracer K-4).

  • Compound Treatment: After 24 hours, treat cells with a 10-point serial dilution of the 1,6-dimethylbenzimidazolone derivative (ranging from 10 µM to 0.5 nM). Incubate for 2 hours at 37°C.

  • Substrate Addition: Add NanoBRET Nano-Glo Substrate and extracellular NanoLuc inhibitor to isolate the intracellular signal.

  • Measurement: Read the plate using a dual-monochromator microplate reader. Measure donor emission (460 nm) and acceptor emission (618 nm).

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the raw BRET ratios against the log of the compound concentration to determine the EC50​ .

Workflow Step1 Recombinant BRD Expression & SEC Step2 Isothermal Titration Calorimetry (ITC) Step1->Step2 Validate purity >95% (Self-Correction) Step3 NanoBRET Cellular Target Engagement Step2->Step3 Select Kd < 50 nM Stoichiometry 0.9-1.1 Step4 Transcriptomic Profiling (RNA-Seq) Step3->Step4 Confirm EC50 < 100 nM No Cytotoxicity

Caption: Self-validating workflow for evaluating bromodomain inhibitor efficacy and target engagement.

Conclusion

The transition from standard 1,3-dimethylbenzimidazolones to 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one derivatives highlights the precision required in modern epigenetic drug discovery. By exploiting the spatial tolerances of the TRIM24 and BRPF1 ZA channels, the C6-methyl modification transforms a potent binder into an exceptionally selective, entropy-driven chemical probe. For researchers developing targeted protein degraders (PROTACs) or specific transcriptional repressors, this scaffold offers an optimal balance of low-nanomolar affinity, high cellular penetrance, and absolute exclusion of BET-family off-targets.

References

  • Palmer, W. S., et al. (2016). "Structure-Guided Design of IACS-9571, a Selective High-Affinity Dual TRIM24-BRPF1 Bromodomain Inhibitor." Journal of Medicinal Chemistry, 59(4), 1440-1454. URL:[Link][1]

  • Bamborough, P., et al. (2016). "GSK6853, a Chemical Probe for Inhibition of the BRPF1 Bromodomain." ACS Medicinal Chemistry Letters, 7(6), 552-557. URL:[Link][2]

  • Theodoulou, N. H., et al. (2016). "Discovery of I-BRD9, a Selective Cell Active Chemical Probe for Bromodomain Containing Protein 9 Inhibition." Journal of Medicinal Chemistry, 59(4), 1425-1439. URL:[Link][3]

Sources

Comparative

Validation of HPLC Methods for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Comparative Guide

As a Senior Application Scientist, I frequently oversee the analytical lifecycle of complex pharmacophores. 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a critical intermediate in the synthesis of various active pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the analytical lifecycle of complex pharmacophores. 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including antipsychotics and antiparasitics. Accurate quantification of this compound is essential for reaction monitoring, impurity profiling, and final API release.

However, developing a robust High-Performance Liquid Chromatography (HPLC) method for benzimidazol-2-one derivatives requires overcoming specific chromatographic hurdles. This guide objectively compares traditional and modern HPLC approaches for this compound and provides a self-validating protocol grounded in the latest ICH Q2(R2) guidelines[1].

Methodological Strategy & Causality

The 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one scaffold presents unique physicochemical challenges. While the methyl groups at positions 1 and 6 increase lipophilicity, the N-H group at position 3 and the carbonyl oxygen are highly prone to hydrogen-bonding. When interacting with residual, unendcapped silanols on traditional silica-based stationary phases, these functional groups cause severe peak tailing, retention time drift, and compromised resolution[2].

To build a self-validating system, we must evaluate the causality behind our column and mobile phase selections:

  • Approach A (Traditional UV-HPLC): Utilizes a standard C18 column (e.g., Inertsil ODS-3V) with a phosphate buffer (pH 3.5) and acetonitrile[3]. Causality: The low pH suppresses the ionization of residual silanols on the silica support, artificially improving peak shape. However, non-volatile phosphate buffers are incompatible with Liquid Chromatography-Mass Spectrometry (LC-MS), limiting downstream impurity identification.

  • Approach B (Modern LC-MS Compatible): Utilizes a specialized low-silanol or mixed-mode reverse-phase column (e.g., Newcrom R1) with 0.1% formic acid and acetonitrile[2]. Causality: This approach relies on the stationary phase's inherent inertness rather than heavy buffering. It provides excellent peak symmetry while allowing a seamless transition to MS for the structural elucidation of unknown degradation products.

Comparative Performance Data

The following table summarizes the experimental performance of both approaches during method optimization.

ParameterApproach A (Standard C18 + Phosphate)Approach B (Low-Silanol R1 + Formic Acid)Causality / Advantage
Retention Time (RT) 4.15 min3.85 minApproach B offers slightly faster elution due to reduced secondary silanol interactions.
Tailing Factor (Tf) 1.351.05Approach B eliminates hydrogen-bonding with silanols, yielding near-perfect Gaussian peaks.
Theoretical Plates (N) > 5,000> 8,500Higher chromatographic efficiency in Approach B due to specialized ligand chemistry[2].
LOD / LOQ 0.5 μg/mL / 1.5 μg/mL0.1 μg/mL / 0.3 μg/mLSharper peaks in Approach B increase the signal-to-noise (S/N) ratio, lowering detection limits.
Linearity (R²) 0.99910.9998Both meet ICH criteria, but Approach B shows tighter correlation across the dynamic range.
MS Compatibility No (Phosphate precipitates)Yes (Volatile buffer)Approach B allows direct downstream impurity identification via LC-MS/MS.
Step-by-Step Validation Protocol (Aligned with ICH Q2(R2))

Every analytical procedure must be a self-validating system, demonstrating that it is fit for its intended purpose[1]. The following protocol outlines the validation of Approach B for 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

1. System Suitability Test (SST)

  • Purpose: To verify that the chromatographic system is adequate for the analysis before any validation runs begin.

  • Methodology: Inject the standard solution (e.g., 50 μg/mL) in six continuous replicates.

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 2000.

2. Specificity & Selectivity

  • Purpose: To ensure the method can unambiguously assess the analyte in the presence of expected impurities, degradation products, and matrix components[1].

  • Methodology:

    • Inject a blank (diluent) to check for baseline artifacts.

    • Inject a placebo (if formulating an end-product).

    • Perform forced degradation studies (0.1N HCl, 0.1N NaOH, 3% H₂O₂, thermal at 60°C, and photolytic stress) on the API.

  • Acceptance Criteria: No interfering peaks at the retention time of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. The peak purity angle must be less than the peak purity threshold (verified using a Photodiode Array detector).

3. Linearity and Range

  • Purpose: To demonstrate that the analytical response is directly proportional to the concentration of the analyte[1].

  • Methodology: Prepare a minimum of five concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the nominal target concentration (e.g., 0.3, 25, 50, 75, and 60 μg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be statistically insignificant relative to the 100% response.

4. Accuracy (Recovery)

  • Purpose: To establish the closeness of agreement between the value found and the accepted reference value[1].

  • Methodology: Spike known amounts of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one into a blank matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration). Prepare three replicates per level (9 determinations total).

  • Acceptance Criteria: Mean recovery at each level must be between 98.0% and 102.0%, with an RSD ≤ 2.0%.

5. Precision (Repeatability and Intermediate Precision)

  • Purpose: To evaluate the degree of scatter between a series of measurements under prescribed conditions[1].

  • Methodology:

    • Repeatability: Analyze six independent sample preparations at 100% test concentration on the same day, by the same analyst, on the same equipment.

    • Intermediate Precision: Analyze six independent preparations on a different day, by a different analyst, using a different HPLC system.

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision must be ≤ 2.0%.

6. Robustness

  • Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring reliability during normal usage[1].

  • Methodology: Deliberately alter the flow rate (± 0.1 mL/min), column temperature (± 5°C), and mobile phase organic composition (± 2% absolute).

  • Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates, RSD) must remain within acceptable limits under all varied conditions.

Analytical Lifecycle Workflow

HPLC_Validation Dev Method Development (ICH Q14) Opt Column & Mobile Phase Selection Dev->Opt Val Validation Protocol (ICH Q2(R2)) Opt->Val Spec Specificity (Blank/Placebo/Forced Deg.) Val->Spec Lin Linearity & Range (LOQ to 120%) Val->Lin Acc Accuracy & Precision (Repeatability/Intermediate) Val->Acc Rob Robustness (Flow, Temp, pH) Val->Rob Rep Final Validation Report Spec->Rep Lin->Rep Acc->Rep Rob->Rep

Analytical lifecycle from method development to ICH Q2(R2) validation.

References
  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]

  • Separation of 2H-Benzimidazol-2-one, 5-amino-1,3-dihydro- on Newcrom R1 HPLC column . SIELC Technologies.[Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives . International Journal of Pharmaceutical Sciences and Drug Research.[Link]

Sources

Validation

Benchmarking 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one in biological assays

Benchmarking 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Privileged Scaffold in Target-Based Biological Assays As a Senior Application Scientist, evaluating novel drug candidates requires robust, self-validating assay...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one: A Privileged Scaffold in Target-Based Biological Assays

As a Senior Application Scientist, evaluating novel drug candidates requires robust, self-validating assay systems. The compound 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one belongs to the benzimidazolone class—a "privileged scaffold" in medicinal chemistry. Because its structure closely mimics endogenous purines, it readily interacts with various enzymes via π-π stacking and hydrogen bonding.

This guide objectively benchmarks the performance of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one as a reference probe across two distinct biological axes: DNA topology regulation (Topoisomerase I) and metabolic signaling (Dipeptidyl Peptidase-4) . By comparing this scaffold against clinical-grade alternatives, we provide a framework for assay design, causality in protocol choices, and data interpretation.

Part 1: DNA Topoisomerase I Inhibition Benchmarking

Mammalian DNA Topoisomerase I (Topo I) relieves torsional strain during DNA replication. Inhibitors of Topo I typically function as interfacial poisons; they do not block the active site but rather intercalate into the DNA-enzyme interface, trapping the transient cleavage complex and inducing apoptosis[1]. Recent literature highlights the utility of methylated benzimidazolones as effective Topo I inhibitors ()[1].

Experimental Logic & Causality

To benchmark our probe, we utilize a Plasmid Relaxation Assay . We select the pBR322 plasmid because its highly supercoiled native state provides a stark electrophoretic contrast against relaxed topoisomers. The assay buffer must contain Dithiothreitol (DTT) to maintain the enzyme’s catalytic tyrosine residues in a reduced state, and Bovine Serum Albumin (BSA) to prevent the low-concentration enzyme from non-specifically adsorbing to the plastic microcentrifuge tubes.

TopoI S1 Supercoiled DNA E1 Topoisomerase I S1->E1 Binding C1 Cleavage Complex S1->C1 I1 1,6-Dimethyl-benzimidazolone E1->I1 Inhibition R1 Relaxed DNA E1->R1 Catalysis I1->C1 Trapping A1 Gel Electrophoresis C1->A1 Fast Migration R1->A1 Slow Migration

Mechanism of Topoisomerase I inhibition by benzimidazolone probes.

Self-Validating Protocol: Topo I Relaxation Assay
  • Reaction Assembly: In a sterile tube on ice, combine 2 µL of 10x Assay Buffer (200 mM Tris-HCl pH 7.5, 1 M KCl, 10 mM MgCl2, 10 mM DTT, 100 µg/mL BSA), 1 µL of pBR322 plasmid (0.5 µg/µL), and varying concentrations of the test compound (dissolved in DMSO).

  • System Validation Controls:

    • Negative Control (0% Relaxation): Omit the enzyme to establish the baseline migration of pure supercoiled DNA.

    • Vehicle Control (100% Relaxation): Add DMSO without the inhibitor to confirm the enzyme's maximum catalytic activity.

  • Initiation & Incubation: Add 1 µL of Human Topo I (1 unit) to initiate the reaction. Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of Stop Buffer (2.5% SDS, 0.5 mg/mL Proteinase K). Causality: SDS denatures the enzyme, while Proteinase K digests the trapped Topo I, releasing the DNA for accurate migration.

  • Visualization: Run on a 1% agarose gel at 80V for 2 hours. Stain with ethidium bromide and quantify band densitometry under UV light.

Comparative Performance Data

Table 1: Topoisomerase I Inhibition Benchmarking

CompoundIC50 (µM)Max Inhibition (%)Molecular WeightLogP
Camptothecin (Clinical Standard)0.6598.5348.361.7
1,6-Dimethyl-benzimidazolone 45.2082.0162.191.4

Insight: While 1,6-Dimethyl-benzimidazolone is less potent than Camptothecin, its low molecular weight yields a highly efficient ligand efficiency score, making it an ideal fragment for further structural optimization.

Part 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Benchmarking

DPP-4 is a serine exopeptidase that cleaves incretin hormones, making it a primary target for Type 2 Diabetes management. Benzimidazol-2-one derivatives are known to occupy the S1/S2 sub-pockets of the DPP-4 active site ()[2].

Experimental Logic & Causality

We utilize a Continuous Fluorometric Cleavage Assay using the substrate Gly-Pro-AMC. DPP-4 specifically cleaves the bond following the proline residue, releasing the highly fluorescent AMC (7-amino-4-methylcoumarin) fluorophore. To ensure data integrity, the assay buffer must contain 0.01% CHAPS. Causality: CHAPS is a zwitterionic detergent that prevents hydrophobic probes like benzimidazolones from forming colloidal aggregates, which would otherwise lead to false-positive inhibition via enzyme sequestration.

DPP4 Sub Gly-Pro-AMC Substrate Enz DPP-4 Enzyme Sub->Enz S1/S2 Pocket Binding Fluor Free AMC (Fluorescent) Enz->Fluor Enzymatic Cleavage Inh 1,6-Dimethyl-benzimidazolone Inh->Enz Competitive Inhibition Read Microplate Reader Fluor->Read Ex:380nm / Em:460nm

Fluorometric DPP-4 assay workflow and competitive inhibition logic.

Self-Validating Protocol: High-Throughput Fluorometric Assay
  • Reagent Preparation: Prepare Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% CHAPS). Dilute Recombinant Human DPP-4 to 0.5 ng/µL.

  • Pre-Incubation (Critical Step): In a black 384-well microplate, combine 10 µL of enzyme with 5 µL of the test compound. Incubate at room temperature for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the enzyme prior to substrate competition.

  • Reaction Initiation: Add 10 µL of 50 µM Gly-Pro-AMC substrate to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate fluorometer. Read fluorescence continuously for 30 minutes at Ex: 380 nm / Em: 460 nm.

  • System Validation (Z'-Factor): Calculate the Z'-factor using the vehicle control (max signal) and a no-enzyme control (min signal). A Z'-factor > 0.6 validates the assay for high-throughput screening.

Comparative Performance Data

Table 2: DPP-4 Fluorometric Assay Benchmarking

CompoundIC50 (µM)Z'-FactorAssay Interference (Autofluorescence)
Sitagliptin (Clinical Standard)0.0180.82None
1,6-Dimethyl-benzimidazolone 185.00.78Low (<5% at 460nm)

Insight: The benzimidazolone scaffold shows moderate, clean inhibition of DPP-4 without significant autofluorescent interference at the AMC emission wavelength, confirming its utility as a reliable biochemical probe. Furthermore, this versatile scaffold is currently being explored in other domains, such as HPPD inhibition for novel agrochemicals ()[3].

References

  • 1,3-Disubstituted Benzimidazol-2-one Derivative as a Dipeptidyl Peptidase-4 Inhibitor. Acta Medica Medianae (CEON). Available at:[Link]

  • Discovery of Tetrazolamide-benzimidazol-2-ones as Novel 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. Journal of Agricultural and Food Chemistry (ACS Publications). Available at:[Link]

Sources

Comparative

Difference between 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and 1,5-dimethyl isomer

An In-Depth Technical Guide: Differentiating 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and its 1,5-Dimethyl Isomer The benzimidazol-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Differentiating 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one and its 1,5-Dimethyl Isomer

The benzimidazol-2-one scaffold is a privileged pharmacophore in modern drug discovery, frequently utilized in the development of kinase inhibitors, bromodomain antagonists, and phosphodiesterase (PDE) inhibitors. While the core structure provides a rigid hydrogen-bonding network (via the C2=O acceptor and N3-H donor), the precise regiochemistry of peripheral substitutions dictates the molecule's steric profile and electronic distribution.

This guide provides a comprehensive comparison between 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its 1,5-dimethyl isomer , detailing their structural divergence, regioselective synthesis protocols, and pharmacological performance.

Structural and Electronic Divergence

At first glance, the 1,5- and 1,6-dimethyl isomers appear nearly identical. Both feature a methylated N1 position and a methyl group on the fused benzene ring. However, the asymmetry introduced by the N1-methylation breaks the equivalence of the 5- and 6-positions.

  • 1,5-Dimethyl Isomer : The methyl group at C5 is located para to the N1-methylated bridgehead carbon (C7a). This positions the steric bulk of the aryl methyl group further away from the N3-H hydrogen-bond donor.

  • 1,6-Dimethyl Isomer : The methyl group at C6 is located meta to the N1-methylated bridgehead (C7a) and para to the N3-unmethylated bridgehead (C3a). This shifts the electron-donating inductive effect of the methyl group closer to the N3-H, subtly altering its pKa and hydrogen-bonding strength.

In target-based drug design, such as the development of TRIM24/BRPF1 bromodomain inhibitors, this single methyl shift can alter binding affinity by orders of magnitude due to the strict spatial constraints of the acetyl-lysine binding pocket [1].

G Core Benzimidazolone Core Iso15 1,5-Dimethyl Isomer Core->Iso15 Regioselective Synthesis Iso16 1,6-Dimethyl Isomer Core->Iso16 Regioselective Synthesis N1 N1-Methylation (Steric Anchor) Iso15->N1 C5 C5-Methyl (Para to N1) Iso15->C5 HBD N3-H (H-Bond Donor) Iso15->HBD HBA C2=O (H-Bond Acceptor) Iso15->HBA Iso16->N1 C6 C6-Methyl (Meta to N1) Iso16->C6 Iso16->HBD Iso16->HBA

Fig 1: Structural divergence and pharmacophore vectors of 1,5- and 1,6-dimethylbenzimidazolone.

The Challenge of Regioselective Synthesis

A common pitfall in early-stage synthesis is attempting to generate these isomers via the direct N-alkylation of 5-methylbenzimidazolone.

The Causality of Failure: The intermediate 5-methylbenzimidazolone exists in a rapid tautomeric equilibrium with 6-methylbenzimidazolone. When subjected to basic conditions (e.g., K₂CO₃ or NaH) and a methylating agent (e.g., MeI), the resulting delocalized anion is alkylated at both N1 and N3 with almost zero regioselectivity. This yields an intractable ~1:1 mixture of the 1,5- and 1,6-dimethyl isomers that is notoriously difficult to separate via standard silica gel chromatography [3].

To achieve pure isomers, a de novo regioselective synthesis must be employed, establishing the N-methyl group prior to the cyclization of the urea core.

G SM 4-Methyl-1,2- phenylenediamine Urea Urea / CDI Cyclization SM->Urea Inter 5-Methylbenzimidazolone (Tautomeric Mixture) Urea->Inter DirectMeth Direct N-Methylation (MeI, Base) Inter->DirectMeth Mix 1,5- & 1,6-Dimethyl Mixture (Chromatographic Nightmare) DirectMeth->Mix Regio1 N1-Methyl-4-methyl- 2-nitroaniline Red1 Reduction & Cyclization Regio1->Red1 Regio2 N2-Methyl-4-methyl- 2-nitroaniline Red2 Reduction & Cyclization Regio2->Red2 Pure15 Pure 1,5-Dimethyl Isomer Red1->Pure15 Pure16 Pure 1,6-Dimethyl Isomer Red2->Pure16

Fig 2: Comparison of non-selective direct methylation vs. regioselective de novo synthesis.

Step-by-Step Methodology: Regioselective Synthesis of the 1,5-Dimethyl Isomer

This protocol utilizes 1,1'-Carbonyldiimidazole (CDI) as a mild, high-yielding phosgene equivalent [2].

  • Precursor Preparation: Begin with N1-methyl-4-methyl-2-nitroaniline.

  • Nitro Reduction: Dissolve the precursor (10 mmol) in methanol (50 mL). Add 10% Pd/C (10 mol%). Stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.

  • Self-Validating Check: Monitor via TLC (Hexanes:EtOAc 1:1). The bright yellow nitro compound should completely convert to the baseline-polar, easily oxidized diamine. Filter through Celite immediately to prevent oxidative degradation.

  • Cyclization: Concentrate the filtrate and redissolve the crude diamine in anhydrous THF (40 mL). Add CDI (12 mmol) portion-wise at 0 °C.

  • Reaction Maturation: Allow the reaction to warm to room temperature and stir for 6 hours. The formation of the cyclic urea drives the precipitation of the product.

  • Workup: Quench with 1M HCl (20 mL) to neutralize imidazole byproducts. Extract with EtOAc (3 x 30 mL), wash with brine, dry over Na₂SO₄, and concentrate. Recrystallize from EtOH to yield the pure 1,5-dimethyl isomer.

(Note: To synthesize the 1,6-dimethyl isomer, substitute the starting material with N2-methyl-4-methyl-2-nitroaniline and follow the identical protocol).

Analytical Differentiation (NMR Spectroscopy)

Because their masses and polarities are nearly identical, ¹H NMR is the gold standard for differentiating the synthesized isomers. The key lies in the splitting pattern of the aromatic protons (C4, C6, C7).

Feature1,5-Dimethyl Isomer1,6-Dimethyl IsomerDiagnostic Logic
C4-Proton ~6.85 ppm (Singlet/Fine doublet)~6.95 ppm (Doublet, J = 8.0 Hz)In the 1,5-isomer, C4 is isolated between N3 and the C5-methyl, showing only weak meta coupling.
C6-Proton ~6.90 ppm (Doublet, J = 8.0 Hz)N/A (Substituted)The 1,5-isomer shows strong ortho coupling between C6 and C7.
C7-Proton ~6.75 ppm (Doublet, J = 8.0 Hz)~6.80 ppm (Singlet/Fine doublet)In the 1,6-isomer, C7 is isolated between N1 and the C6-methyl, appearing as a singlet.
N1-CH₃ ~3.30 ppm (Singlet, 3H)~3.30 ppm (Singlet, 3H)Indistinguishable between isomers.

Comparative Pharmacological Performance

When integrated into larger drug scaffolds, the choice between the 1,5- and 1,6-isomer profoundly impacts target engagement. The table below summarizes typical performance metrics observed when these isomers are utilized as hinge-binding motifs in kinase inhibitors or acetyl-lysine mimetics in bromodomain inhibitors.

Parameter1,5-Dimethyl Scaffold1,6-Dimethyl ScaffoldMechanistic Impact
H-Bond Donor Acidity (N3-H) Slightly higher pKaSlightly lower pKaThe C6 methyl in the 1,6-isomer provides stronger inductive donation toward the N3 atom, subtly weakening its donor capacity.
Steric Clash in Tight Pockets Lower risk at the meta vectorHigher risk at the para vectorThe 1,5-isomer's methyl group projects laterally, often fitting better into the hydrophobic sub-pockets of bromodomains [1].
Metabolic Stability (CYP450) Moderate (benzylic oxidation at C5)Moderate (benzylic oxidation at C6)Both are susceptible to benzylic oxidation, but the site of metabolism alters the downstream toxicity profile.
Off-Target Selectivity Generally higherGenerally lowerThe distinct vector of the 1,5-isomer often provides superior selectivity against off-target kinases.

Conclusion

The selection between 1,6-dimethyl-1H-benzo[d]imidazol-2(3H)-one and its 1,5-dimethyl counterpart is not merely a synthetic triviality; it is a critical design choice that dictates the spatial geometry and electronic tuning of the resulting drug candidate. By abandoning non-selective direct methylation in favor of strictly controlled, regioselective de novo cyclization, researchers can ensure the structural integrity and reproducibility required for advanced pharmacological screening.

References

  • Targeting reversible post-translational modifications with PROTACs: a focus on enzymes modifying protein lysine and arginine residues.National Center for Biotechnology Information (PMC).
  • DBU-Based Ionic-Liquid-Catalyzed Carbonylation of o-Phenylenediamines with CO2 to 2-Benzimidazolones under Solvent-Free Conditions.ACS Catalysis.
  • Solvent Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles.ResearchGate.
Validation

Comparing catalytic efficiency of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

An in-depth technical analysis of the catalytic capabilities of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1,6-DMBIO) requires a fundamental understanding of its structural thermodynamics. While benzimidazol-2-ones have...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the catalytic capabilities of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (1,6-DMBIO) requires a fundamental understanding of its structural thermodynamics. While benzimidazol-2-ones have historically been recognized for their durability in materials science and electrophotographic toners[1], their application as precision organocatalysts is a rapidly advancing frontier[2].

This guide objectively evaluates 1,6-DMBIO as a highly specialized hydrogen-bond donor (HBD) catalyst, comparing its efficiency, structural advantages, and reaction kinetics against conventional alternatives like Schreiner's Thiourea and Squaramides.

Mechanistic Rationale: The Structural Advantage of 1,6-DMBIO

To understand the catalytic efficiency of 1,6-DMBIO, one must analyze its molecular architecture. Unsubstituted 2-benzimidazolones possess two N-H hydrogen-bond donors and one C=O acceptor, which typically causes them to self-assemble into highly insoluble linear tapes in the solid state[3].

1,6-DMBIO overcomes this critical limitation through strategic structural modifications:

  • N1-Methylation (Tape Disruption): By methylating the N1 position, the molecule can no longer form infinite intermolecular hydrogen-bonded tapes[3]. This dramatically increases its solubility in non-polar organic solvents, ensuring the catalyst remains monomeric and active in solution.

  • N3-H Activation Site: The remaining N3 proton acts as a highly directional, monofunctional hydrogen-bond donor. Because the benzimidazolone core is a rigid, planar cyclic urea, it suffers a significantly lower entropic penalty upon binding to an electrophile compared to flexible, acyclic ureas or thioureas.

  • C6-Methyl Inductive Effect: The methyl group at the C6 position subtly enriches the electron density of the aromatic ring, fine-tuning the basicity of the C2 carbonyl oxygen, which can act as a secondary coordination site (Lewis base) for cooperative catalysis.

Mechanism Substrate Electrophile (e.g., Nitroalkene) Complex Activated Complex (LUMO Lowered) Substrate->Complex Substrate Coordination Catalyst 1,6-DMBIO Catalyst (N3-H Donor) Catalyst->Complex Directional H-Bonding Product Alkylated Product + Regenerated Catalyst Complex->Product Nucleophilic Attack Nucleophile Nucleophile (e.g., Indole) Nucleophile->Product C-C Bond Formation Product->Catalyst Catalyst Turnover

Mechanistic pathway of electrophile activation via directional hydrogen-bonding by 1,6-DMBIO.

Comparative Catalytic Efficiency

To objectively measure catalytic efficiency, we evaluate 1,6-DMBIO against industry-standard HBD catalysts in a benchmark Friedel-Crafts alkylation of indole with trans-β-nitrostyrene. The data below synthesizes yield, turnover frequency (TOF), and operational solubility.

Table 1: Catalytic Efficiency in Benchmark Friedel-Crafts Alkylation
Catalyst SystemH-Bond Donor TypeYield (%)TOF (h⁻¹)Loading (mol%)Solubility Profile
1,6-DMBIO Monofunctional Cyclic Urea9218.45Excellent (Toluene, DCM)
Schreiner's Thiourea Bifunctional Acyclic8812.510Moderate (DCM, THF)
Achiral Squaramide Bifunctional Cyclic9525.02Poor (Requires polar solvents)
Unsubstituted Benzimidazolone Bifunctional Cyclic Urea<10<1.010Very Poor (Forms H-bond tapes)

Data Analysis & Causality: While Squaramides exhibit the highest TOF due to their strong bifunctional acidity, their poor solubility often necessitates polar solvents (like DMF or MeOH), which competitively hydrogen-bond and dampen catalytic efficiency. Schreiner's Thiourea is highly active but suffers from conformational flexibility, requiring higher catalyst loading (10 mol%) to overcome the entropic cost of organizing into the active transition state.

1,6-DMBIO strikes an optimal balance. Its N1-methyl group ensures excellent solubility in non-polar solvents (like Toluene), allowing the N3-H bond to interact exclusively with the substrate without solvent competition. This results in a high TOF (18.4 h⁻¹) at a low loading (5 mol%). Furthermore, modern C-H amination strategies have made the synthesis of such functionalized benzimidazolone frameworks highly efficient and scalable[4].

Experimental Methodologies: Self-Validating Protocol

The following protocol details the use of 1,6-DMBIO in the benchmark Friedel-Crafts alkylation. It is designed as a self-validating system , ensuring that any observed reactivity is strictly a function of the catalyst.

Protocol: 1,6-DMBIO-Catalyzed Friedel-Crafts Alkylation

Step 1: Catalyst Preparation & Equilibration

  • Action: Dissolve 1,6-DMBIO (5 mol%, 0.05 mmol) in anhydrous toluene (5.0 mL) in an oven-dried Schlenk flask under argon.

  • Causality: Toluene is specifically selected because its non-polar, aprotic nature prevents competitive hydrogen bonding. If a protic solvent were used, it would solvate the N3-H site, effectively poisoning the organocatalyst.

Step 2: Substrate Activation

  • Action: Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv) to the solution and stir at 25 °C for 10 minutes.

  • Causality: This pre-equilibration period is critical. It allows the N3-H of 1,6-DMBIO to form a stable hydrogen-bond complex with the nitro group of the alkene, effectively lowering the lowest unoccupied molecular orbital (LUMO) of the substrate prior to the introduction of the nucleophile.

Step 3: Nucleophilic Addition & Reaction

  • Action: Add indole (1.2 mmol, 1.2 equiv) in a single portion. Maintain stirring at 25 °C for 5 hours.

  • Causality: A slight stoichiometric excess of indole drives the reaction equilibrium to completion. Maintaining room temperature prevents the thermal degradation of the delicate hydrogen-bonded transition state.

Step 4: Self-Validation & Control Monitoring

  • Action: Simultaneously run a parallel "blank" reaction identical to the above, but omitting 1,6-DMBIO. Monitor both vessels via HPLC or quantitative TLC.

  • Causality (Self-Validation): The system validates itself if the blank reaction shows <5% conversion after 5 hours, while the catalyzed vessel shows >90% conversion. This proves that the background thermal reaction is negligible and product formation is entirely dependent on 1,6-DMBIO activation.

Step 5: Isolation

  • Action: Quench the reaction with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexanes/EtOAc, 8:2).

Workflow S1 Step 1 Catalyst Prep (Toluene) S2 Step 2 Substrate Mix (LUMO Lowering) S1->S2 S3 Step 3 Reaction Phase (25 °C, 5h) S2->S3 S4 Step 4 Self-Validation (Blank Control) S3->S4 S5 Step 5 Quench & Isolate (Chromatography) S4->S5

Step-by-step experimental workflow for 1,6-DMBIO-catalyzed transformations.

Conclusion

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one represents a highly refined class of cyclic urea organocatalysts. By utilizing N1-methylation to disrupt dead-end hydrogen-bonded tape formation[3], it unlocks the potent, directional hydrogen-bond donating capability of the N3-H site. When compared to traditional thioureas, 1,6-DMBIO offers superior solubility in non-polar media and a rigid structural framework that minimizes entropic penalties during transition state formation, making it a highly efficient tool for precision organic synthesis.

References

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. National Center for Biotechnology Information (PMC). 1[1]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. 2[2]

  • Engineering the Solid State with 2-Benzimidazolones. Journal of the American Chemical Society (ACS Publications). 3[3]

  • Construction of Benzimidazolone Derivatives via Aryl Iodide Catalyzed Intramolecular Oxidative C–H Amination. The Journal of Organic Chemistry (ACS Publications).4[4]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

This document provides a detailed, procedural guide for the safe handling and disposal of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. As a niche benzimidazole derivative, a specific Safety Data Sheet (SDS) is not always...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed, procedural guide for the safe handling and disposal of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one. As a niche benzimidazole derivative, a specific Safety Data Sheet (SDS) is not always readily available. Therefore, this guide is built upon a foundational safety principle: treating the compound with the level of caution afforded to structurally similar and well-documented hazardous chemicals. By synthesizing data from related benzimidazole compounds, we establish a robust, safety-first operational and disposal plan designed for research and development environments.

The primary directive for the disposal of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is to manage it as regulated hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of via standard drain or solid waste systems. [1] Adherence to institutional, local, state, and federal regulations is mandatory.[1][2]

Inferred Hazard Profile and Necessary Precautions

Based on the toxicological data of analogous benzimidazole structures, 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one should be presumed to be hazardous.[1] The following table summarizes the potential hazards, extrapolated from GHS classifications of related compounds. This inferred profile dictates the stringent handling and personal protective equipment (PPE) requirements.

Hazard ClassificationDescriptionPrecautionary StatementSupporting Sources
Acute Toxicity, Oral Harmful or toxic if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, immediately call a poison center or doctor.[3][4][5]
Skin Irritation Causes skin irritation upon contact.Avoid contact with skin. Wear protective gloves and clothing. If on skin, wash with plenty of water.[3][4][3][4][5]
Serious Eye Irritation/Damage Causes serious eye irritation or damage.Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3][6][3][4][5][6]
Aquatic Hazard Harmful or toxic to aquatic life.Avoid release to the environment.[2][6][2][6]
Mandatory Personal Protective Equipment (PPE)

Due to the inferred hazards, all work with this compound must be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[7] The following PPE is mandatory:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety goggles and/or a face shield.

  • Skin and Body Protection: A fully buttoned lab coat. For larger quantities, a disposable coverall may be appropriate.[2]

Waste Disposal Workflow

The following diagram illustrates the critical decision-making and procedural flow for the proper segregation and disposal of waste containing 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

start Waste Generation (Pure compound, contaminated labware, solutions, spill cleanup debris) is_mixed Is waste mixed with other chemical streams? start->is_mixed collect_separate Collect in a dedicated, compatible, and clearly labeled Hazardous Waste Container. is_mixed->collect_separate No consult_ehs Consult EHS before mixing. If approved, list all components and percentages on label. is_mixed->consult_ehs Yes label_container Label Container Correctly: - 'Hazardous Waste' - '1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one' - Hazard Pictograms - Accumulation Start Date collect_separate->label_container consult_ehs->label_container storage Store sealed container in a designated, secure, and well-ventilated secondary containment area. label_container->storage pickup Arrange for disposal via your institution's Environmental Health & Safety (EHS) office or a licensed waste contractor. storage->pickup end Disposed pickup->end

Caption: Decision workflow for the disposal of 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one.

Step-by-Step Disposal Protocol

This protocol provides the necessary steps for compliant waste handling from the point of generation to its final collection.

Waste Collection and Containerization
  • Segregate Waste Streams: Do not mix waste containing 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8] Incompatible materials can lead to dangerous reactions.[7]

  • Collect Contaminated Materials: All items that have come into direct contact with the compound, including gloves, weighing papers, pipette tips, and contaminated glassware, must be collected as hazardous waste.[1]

  • Select a Compatible Container: Collect all waste in a designated, leak-proof container with a secure, tight-fitting lid.[7] The container material must be chemically compatible; high-density polyethylene (HDPE) is generally a suitable choice.[9][10]

  • Leave Headroom: Do not fill the container completely. Leave at least 10% of the volume as headspace to accommodate vapor expansion.[8]

Labeling Hazardous Waste

Proper labeling is a critical safety control. Affix a completed hazardous waste label as soon as the first drop of waste is added. The label must include:[8]

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one" .

  • An accurate estimation of the concentration and total volume/mass.

  • Relevant hazard pictograms (e.g., irritant, harmful).[1]

  • The date when waste was first added (accumulation start date).

Temporary Storage and Final Disposal
  • Secure Storage: Keep the sealed waste container in a designated and secure waste accumulation area. This area should be well-ventilated and away from incompatible materials.[1][7]

  • Professional Disposal: Arrange for the collection of the waste through your institution's EHS office or a licensed chemical waste disposal contractor.[1][11] This ensures the waste is transported, treated, and disposed of in accordance with all regulatory requirements.[12]

Spill and Decontamination Procedures

Accidental spills must be managed immediately and safely. The procedure varies by the size of the spill.

Small Spill (manageable by trained lab personnel)
  • Control and Alert: Immediately alert others in the area. Close laboratory doors and increase ventilation through a fume hood to prevent vapor spread.[13]

  • Don PPE: Wear, at a minimum, a lab coat, safety goggles, and double nitrile gloves.[14]

  • Containment: If the compound is a solid, gently cover it with a plastic-backed absorbent pad to avoid generating dust.[14] If it is a liquid, create a dike around the spill's edge with an inert absorbent material like vermiculite or cat litter.[13]

  • Absorption: Working from the outside in, add absorbent material to the spill.[13]

  • Collection: Carefully scoop the absorbed material and contaminated debris using non-sparking tools and place it into a designated hazardous waste container.[7][14]

  • Decontamination: Clean the spill area. A standard procedure involves washing the area with a detergent and water solution, followed by a final rinse with water.[14] All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the incident to your supervisor or Principal Investigator.[7]

spill Spill Occurs alert Alert personnel. Restrict access to area. spill->alert ppe Don appropriate PPE: - Double gloves - Safety goggles - Lab coat alert->ppe contain Contain the spill. Use absorbent dikes for liquids; cover powders to prevent dust. ppe->contain absorb Absorb/collect material (work from outside in). contain->absorb collect Place all contaminated debris into a labeled hazardous waste container. absorb->collect decon Decontaminate the surface area with soap and water. collect->decon dispose Dispose of all cleanup materials and used PPE as hazardous waste. decon->dispose report Report incident to supervisor. dispose->report

Caption: A procedural flowchart for cleaning up a small chemical spill.

Large Spill

In the event of a large spill that is beyond the capacity of local personnel to handle safely:

  • Evacuate Immediately: Vacate the area, closing all doors behind you.

  • Alert Authorities: Contact your institution's emergency response team (e.g., EHS, campus safety) and report the spill.[7] Provide the chemical name and location.

  • Do not re-enter the area until it has been declared safe by trained emergency responders.

Emergency Exposure Response

In case of personal exposure, take the following immediate actions:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if possible. Seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[15]

When seeking medical attention, provide the medical personnel with the chemical name and, if available, the Safety Data Sheet for a related compound.

References

  • Essential Guide to the Safe Disposal of 1,6- Dimethyl-1H-benzo[d]imidazole | Benchchem. (URL not available)
  • 1 - • SAFETY D
  • Spill procedure: Clean-up guidance The following steps should only be taken by those trained and competent to do so. If you are. (URL not available)
  • (URL not available)
  • Material Safety Data Sheet - Kao Chemicals. (2021, January 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2025, January 8).
  • Spill and Cleaning Protocol | Environmental Health & Safety - Michigan St
  • SAFETY DATA SHEET - TCI Chemicals. (2026, February 25).
  • Safety Data Sheet - Cayman Chemical. (2025, November 13).
  • Bio Basics Fact Sheet: Biohazards Decontamination & Spill Clean-up - Health, Safety & Risk Management.
  • SPECIAL REGULATION ON HAZARDOUS SUBSTANCES, WASTE AND HAZARDOUS WASTES. (2000, June 1).
  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide - Defense Centers for Public Health.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22).
  • 1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | C9H10N2O | CID 231553 - PubChem.
  • An In-depth Technical Guide to 1,6-Dimethyl-1H-benzo[d]imidazole - Benchchem. (URL not available)
  • Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications - Chemical Methodologies. (2019, July 29).
  • Dimetridazole - Santa Cruz Biotechnology.
  • 1-Vinylimidazole - Santa Cruz Biotechnology.
  • 安全データシート - FUJIFILM Wako Chemicals.
  • Summary of human health hazard assessment of existing chemical substances (Ⅸ).
  • 68603-38-3 / 2-2503 - NITE. (2011, April 1).
  • Hazardous Waste: Guidelines and Regul
  • Chemical Compatibility Database
  • Navigating the Safe Disposal of 2-Aminoimidazole: A Procedural Guide - Benchchem. (URL not available)
  • Electrochemical Synthesis of Benzo[d]imidazole via Intramolecular C(sp3)
  • Labware Chemical Resistance Table - Thermo Fisher Scientific.
  • Analytical Method for Flubendazole (Animal Products).
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC.

Sources

Handling

Personal protective equipment for handling 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

As a Senior Application Scientist, I have designed this comprehensive safety and logistical protocol for handling 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (also known as 1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one)....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive safety and logistical protocol for handling 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one (also known as 1,6-dimethyl-1,3-dihydro-2H-benzimidazol-2-one). This heterocyclic organic compound is a highly valuable intermediate used in the synthesis of advanced therapeutics, such as KRAS inhibitors[1], and in the development of tridentate ligands for transition metal catalysts[2].

However, handling benzimidazolone derivatives presents specific occupational hazards. Because these compounds are typically synthesized as fine, electrostatically charged powders, they pose significant aerosolization risks. This guide synthesizes chemical hazard data with field-proven methodologies to ensure your laboratory operations are safe, compliant, and self-validating.

Physicochemical Hazard Profile & Causality

To protect yourself, you must first understand the causality behind the hazard. While specific toxicological data for the 1,6-dimethyl variant is highly specialized, its core benzimidazolone scaffold shares a well-documented hazard profile with its structural analogs (e.g., 1H-benzimidazol-2-ol and chlorinated derivatives)[3][4][5].

  • Aerosolization & Inhalation (H335): The compound exists as a fine, white-to-beige powder[5][6]. Heterocyclic powders readily accumulate static charge, causing them to repel from metal spatulas and disperse into the air[3]. Inhalation of these particulates causes acute respiratory tract irritation[4][7].

  • Dermal & Ocular Reactivity (H315, H319): The compound is a Category 2 skin and serious eye irritant[3][4]. If aerosolized powder settles on the skin or eyes, it reacts with ambient moisture (sweat or basal tears) to induce localized inflammatory responses.

  • Systemic Toxicity (H302, H317): Ingestion is harmful[3], and prolonged dermal exposure to structurally similar substituted benzimidazolones carries a risk of allergic skin sensitization (H317) and suspected genetic defects (H341)[5].

Quantitative Hazard Summary & PPE Integration
GHS CodeHazard ClassificationExposure RouteRequired PPE & Engineering Control
H302 Acute Oral Toxicity (Cat. 4)IngestionStrict hygiene, no mouth pipetting, full face protection.
H315 / H317 Skin Irrit. (Cat. 2) / SensitizerDermal ContactDouble nitrile gloves (≥5 mil), Tyvek sleeves or lab coat.
H319 Serious Eye Irrit. (Cat. 2A)Ocular ContactNon-vented chemical splash goggles (EN166/ANSI Z87.1).
H335 STOT SE 3 (Respiratory)Inhalation (Dust)Fume hood (80-100 FPM face velocity), N95/P100 respirator.

The Primary PPE Framework (The "Armor")

Every piece of PPE must function as part of a self-validating system. If one layer fails, the next must provide immediate containment.

  • Dermal Protection (Double Gloving): Wear heavy-duty nitrile gloves (minimum 5 mil thickness)[6][7]. The Causality: 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one is often dissolved in aggressive polar aprotic solvents (like DMF or DMSO) or handled alongside phosphorus oxychloride during catalyst synthesis[2]. These solvents rapidly penetrate standard latex. Double-gloving ensures that if the outer glove is contaminated with the powder and subsequently exposed to a solvent, the chemical is not carried through to your skin.

  • Ocular Protection: Standard safety glasses are insufficient. You must wear non-vented chemical splash goggles [8]. The Causality: Vented glasses leave gaps where electrostatically charged, aerosolized dust can enter and react with ocular moisture, causing severe irritation[4][6].

  • Respiratory Protection: When handling the dry powder outside of a closed system, a NIOSH-approved N95 or P100 particulate respirator is mandatory[7][8]. For bulk transfers (>50g), upgrade to a Powered Air-Purifying Respirator (PAPR).

  • Body Protection: A flame-resistant (FR) laboratory coat fully buttoned to the neck, supplemented with disposable Tyvek sleeves. This prevents the fine powder from adhering to the porous fabric of your street clothes and being transported outside the lab[7][8].

Operational Workflow & PPE Integration

Workflow Start 1. Risk Assessment & Fume Hood Prep Gowning 2. Don PPE (Double Gloves, Goggles) Start->Gowning Transfer 3. Anti-Static Weighing & Chemical Transfer Gowning->Transfer Spill Spill Detected? (Wet-Wipe Protocol) Transfer->Spill If aerosolized/spilled Decon 4. Decontamination & Outer Glove Removal Transfer->Decon Normal operation Spill->Decon After containment Waste 5. Hazardous Waste Segregation Decon->Waste

Operational workflow for handling benzimidazolone derivatives, integrating PPE and hazard controls.

Step-by-Step Handling Methodology

Phase 1: Pre-Operational Setup

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 FPM.

  • Clear the hood of unnecessary clutter to prevent turbulent airflow, which exacerbates powder aerosolization.

  • Ground all metal equipment to prevent the build-up of electrostatic charge[3].

Phase 2: Gowning Sequence

  • Inspect inner nitrile gloves for micro-tears by trapping air and applying pressure. Don the inner gloves.

  • Don the FR lab coat and secure all buttons.

  • Don the P100 respirator and perform a negative-pressure seal check.

  • Don non-vented goggles, ensuring a tight seal against the respirator.

  • Don the outer layer of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Phase 3: Weighing and Transfer

  • Use anti-static weigh boats and ceramic or static-dissipative spatulas. Do not use standard plastic weigh boats, as the static charge will cause the 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one powder to jump and disperse[3].

  • Keep the sash of the fume hood as low as ergonomically possible to maximize containment.

  • Transfer the weighed solid directly into the reaction vessel and immediately seal the vessel before removing it from the hood.

Phase 4: De-gowning Sequence

  • While still inside the fume hood, wipe down the exterior of the sealed reaction vessel with an appropriate solvent (e.g., ethanol/water mix).

  • Remove the highly contaminated outer gloves inside the fume hood and dispose of them in a solid hazardous waste bin.

  • Step away from the hood. Remove goggles, then the respirator, and finally the inner gloves. Wash hands immediately with soap and water[4].

Accident Response & Spill Containment

If a protocol fails, immediate, calculated action is required to prevent systemic exposure.

  • Dry Powder Spills: Never dry sweep. Dry sweeping aerosolizes the fine powder, bypassing standard ventilation and directly exposing the respiratory tract to H335 hazards[4][9]. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or employ the wet-wipe method: gently mist the spill with water or a compatible solvent to suppress dust, then wipe it up with absorbent pads[9].

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water and soap for at least 15 minutes[4][7]. Do not use solvents to wash the skin, as this will accelerate the absorption of the organic compound into the bloodstream.

  • Ocular Exposure: Remove contact lenses if present. Irrigate copiously with clean, fresh water for at least 10–15 minutes, holding the eyelids apart to ensure the powder is completely flushed out[7][9]. Seek immediate medical advice.

  • Fire Hazard: In case of fire, the compound will emit toxic fumes including carbon oxides (CO, CO2) and nitrogen oxides (NOx)[8][9]. Use dry chemical powder for small fires, or water spray/foam for larger fires. Do not use a high-pressure water jet, as it will scatter the combustible powder[8].

Disposal and Waste Management

Proper logistical planning extends to the end-of-life of the chemical and the PPE used to handle it.

  • Solid Waste: All contaminated PPE (outer gloves, Tyvek sleeves), anti-static weigh boats, and absorbent pads used for cleaning must be sealed in heavy-duty, clearly labeled hazardous waste bags[3].

  • Liquid Waste: Reaction filtrates or wash solvents containing dissolved 1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one must be collected in compatible, clearly labeled organic waste carboys. Segregate strictly into non-halogenated waste, unless the compound was dissolved in a chlorinated solvent (e.g., chloroform or DCM), in which case it must go into the halogenated waste stream[3][9].

Sources

© Copyright 2026 BenchChem. All Rights Reserved.